Product packaging for Fmoc-His(Fmoc)-OH(Cat. No.:CAS No. 98929-98-7)

Fmoc-His(Fmoc)-OH

Cat. No.: B613345
CAS No.: 98929-98-7
M. Wt: 599.6 g/mol
InChI Key: WTBXFPFCUZKREB-XIFFEERXSA-N
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Description

Fmoc-His(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C36H29N3O6 and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H29N3O6 B613345 Fmoc-His(Fmoc)-OH CAS No. 98929-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662435
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98929-98-7
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(Fmoc)-OH, or Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-L-histidine, is a derivative of the amino acid L-histidine. In this compound, both the alpha-amino group (Nα) and the imidazole nitrogen (N(im)) of the histidine side chain are protected by fluorenylmethoxycarbonyl (Fmoc) groups. This dual protection strategy is employed in solid-phase peptide synthesis (SPPS) to incorporate histidine residues into a peptide sequence while preventing unwanted side reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound, with a focus on its role in peptide and drug development.

Core Chemical Properties

This compound is a white to off-white solid powder. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃₆H₂₉N₃O₆[1][2][3]
Molecular Weight 599.6 g/mol [1][2][3]
CAS Number 98929-98-7[1][2][3]
Appearance White to off-white powder[2][3]
Purity ≥98% (HPLC)[3]
Melting Point 135 - 155 °C[3]
Solubility Soluble in DMF and DMSOInferred from general properties of Fmoc-amino acids
Storage Store at 0 - 8 °C[2][3]

Structure and Visualization

The chemical structure of this compound features two bulky, base-labile Fmoc protecting groups. One is attached to the α-amino group of the histidine backbone, and the second is attached to one of the nitrogens of the imidazole side chain.

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently published in readily accessible literature. However, data from commercial suppliers and databases provide expected spectral characteristics.

Spectroscopic DataExpected CharacteristicsSource(s)
¹H NMR Signals corresponding to the fluorenyl groups (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton, β-protons, and the protons of the imidazole ring.[4][5]
¹³C NMR Carbon signals for the Fmoc protecting groups, the carbonyls of the carboxyl and carbamate groups, and the carbons of the histidine backbone and imidazole ring.[6][7]
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (carbamate and imidazole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H and C=C stretching from the fluorenyl and imidazole rings.[1][5][8]
Mass Spectrometry Expected protonated molecular ion [M+H]⁺ at m/z 599.6.[1]

Experimental Protocols

Synthesis of this compound

Representative Protocol:

  • Nα-Fmoc Protection:

    • Dissolve L-histidine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the histidine solution while maintaining a basic pH (typically 8-10).

    • Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture to precipitate the Nα-Fmoc-L-histidine.

    • Isolate the product by filtration, wash with water, and dry.

  • N(im)-Fmoc Protection:

    • Dissolve the Nα-Fmoc-L-histidine in a suitable organic solvent.

    • Add a base to deprotonate the imidazole nitrogen.

    • Slowly add a second equivalent of Fmoc-Cl or Fmoc-OSu.

    • Monitor the reaction by TLC.

    • Upon completion, perform an appropriate workup, which may include extraction and precipitation, to isolate the di-protected product, this compound.

    • Purification is typically achieved by recrystallization.

synthesis_workflow cluster_step1 Step 1: Nα-Fmoc Protection cluster_step2 Step 2: N(im)-Fmoc Protection L_His L-Histidine Fmoc_His_OH Nα-Fmoc-L-histidine L_His->Fmoc_His_OH Fmoc_reagent1 Fmoc-Cl or Fmoc-OSu Fmoc_reagent1->Fmoc_His_OH Base1 Base (e.g., NaHCO₃) Base1->Fmoc_His_OH Fmoc_His_Fmoc_OH This compound Fmoc_His_OH->Fmoc_His_Fmoc_OH Fmoc_reagent2 Fmoc-Cl or Fmoc-OSu Fmoc_reagent2->Fmoc_His_Fmoc_OH Base2 Base Base2->Fmoc_His_Fmoc_OH

Caption: General workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in SPPS to introduce histidine residues. The general cycle of SPPS is depicted below.

Standard SPPS Protocol for Incorporating this compound:

  • Resin Preparation: Swell the resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • Activate this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

spps_cycle Resin Resin with growing peptide chain (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (with activating agents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Resin with elongated peptide chain (Fmoc-protected N-terminus) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next amino acid

Caption: The general cycle of solid-phase peptide synthesis (SPPS).

The Challenge of Histidine Racemization in SPPS

A significant challenge when incorporating histidine into peptides is the risk of racemization at the α-carbon during the activation step of the coupling reaction. The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of a planar enolate intermediate. This can result in the incorporation of both L- and D-histidine, leading to diastereomeric impurities in the final peptide product.

The use of a protecting group on the imidazole nitrogen is crucial to mitigate this side reaction. Different protecting groups offer varying degrees of suppression of racemization. While Fmoc-His(Trt)-OH is commonly used, derivatives like Fmoc-His(Boc)-OH and this compound are also employed to minimize this epimerization.

racemization cluster_problem Racemization of Histidine cluster_outcome Resulting Mixture cluster_solution Mitigation Strategy L_His L-Histidine Derivative Activation Activation (Coupling Reagents) L_His->Activation Enolate Planar Enolate Intermediate Activation->Enolate α-proton abstraction L_Product Desired L-Peptide Enolate->L_Product D_Product D-Diastereomer Impurity Enolate->D_Product Protecting_Group Imidazole Protecting Group (e.g., Fmoc, Boc, Trt) Protecting_Group->Activation Suppresses α-proton abstraction

Caption: The mechanism of histidine racemization and the role of protecting groups.

Conclusion

This compound is a valuable reagent in solid-phase peptide synthesis, particularly for the incorporation of histidine residues while minimizing the risk of side reactions. The dual Fmoc protection strategy provides a robust method for shielding the reactive sites of histidine during peptide chain elongation. A thorough understanding of its chemical properties, synthesis, and the potential challenges associated with its use, such as racemization, is essential for researchers and professionals in the fields of peptide chemistry and drug development to ensure the successful synthesis of high-purity peptides for therapeutic and research applications.

References

Fmoc-His(Fmoc)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine (Fmoc-His(Fmoc)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and experimental considerations, offering a valuable resource for researchers engaged in the synthesis of histidine-containing peptides.

Core Compound Specifications

Quantitative data for this compound is summarized in the table below, providing key physicochemical properties for experimental design and execution.

PropertyValueReference
CAS Number 98929-98-7[1]
Molecular Weight 599.63 g/mol [1]
Molecular Formula C₃₆H₂₉N₃O₆[1]

The Role of Imidazole Protection in Histidine-Containing Peptide Synthesis

The synthesis of peptides containing histidine presents a significant challenge due to the high propensity of this amino acid to undergo racemization during the coupling step. This loss of stereochemical integrity at the α-carbon is primarily attributed to the basicity of the lone pair of electrons on the π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid. To circumvent this, protection of the imidazole side chain is crucial for successful and high-fidelity peptide synthesis.

While various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-butyloxymethyl (Bum) are commonly employed for the histidine side chain, the use of the Fmoc group for this purpose offers a unique strategic advantage in specific synthetic contexts.

Application of this compound in Solid-Phase Peptide Synthesis

This compound is distinguished by the use of the base-labile Fmoc group to protect both the α-amino group and the τ-nitrogen of the imidazole ring. A key characteristic of this derivative is that the side-chain Fmoc group is cleaved simultaneously with the N-terminal Fmoc group during the standard deprotection step with piperidine in DMF.[2] This feature makes this compound particularly well-suited for the synthesis of short peptides or for the incorporation of a histidine residue near the N-terminus of a longer peptide sequence.[2] In these scenarios, the temporary protection of the imidazole ring during the initial coupling steps is sufficient, and its removal in subsequent cycles does not pose a synthetic challenge.

The general workflow for incorporating an amino acid using Fmoc chemistry in SPPS is a cyclical process. The logical relationship of these steps is depicted in the following diagram.

spss_workflow start Start with Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Wash with DMF coupling->wash2 check Check for Completion (e.g., Kaiser Test) wash2->check final_cleavage Final Cleavage from Resin & Side-Chain Deprotection wash2->final_cleavage After Final Amino Acid check->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid check->repeat Negative repeat->deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols

The following are generalized protocols for the key steps in SPPS involving the use of an Fmoc-protected amino acid like this compound. Researchers should optimize these protocols based on the specific peptide sequence, resin, and available instrumentation.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc protecting group, exposing a free amine for the subsequent coupling reaction.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

The deprotection of the Fmoc group follows a β-elimination mechanism, which is initiated by a base, typically a secondary amine like piperidine.

fmoc_deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc-NH-Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction by Piperidine Fmoc-NH-Peptide->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide Beta_Elimination->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc group removal by piperidine.

Amino Acid Coupling

This procedure forms the peptide bond between the free amine on the resin-bound peptide and the incoming this compound.

  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the solution. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. As the imidazole Fmoc group of the histidine introduced with this compound would have been removed during the synthesis cycles, only the protecting groups of other amino acids need to be considered at this stage.

A common cleavage cocktail for standard Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A typical formulation is TFA/TIS/H₂O (95:2.5:2.5). The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable reagent for specific applications in solid-phase peptide synthesis, particularly for short peptides or for introducing histidine near the N-terminus. Its use relies on the simultaneous deprotection of both the Nα- and Nτ-Fmoc groups with each piperidine treatment. A thorough understanding of the principles of Fmoc chemistry, including the mechanisms of deprotection and the challenges associated with histidine incorporation, is essential for its successful application in the synthesis of complex and biologically relevant peptides.

References

Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα,Nτ-bis(fluorenylmethyloxycarbonyl)-L-histidine (Fmoc-His(Fmoc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding and optimizing the solubility of this derivative is paramount for achieving high-purity, high-yield peptide products. This document delves into its solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and outlines its application within the SPPS workflow.

Core Concepts: The Solubility Challenge of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions. Poor solubility can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide. This compound, with its two bulky, aromatic Fmoc groups, presents a notable solubility challenge. The planarity of the fluorenyl rings can lead to π-π stacking and intermolecular aggregation, reducing its ability to be effectively solvated.

Quantitative Solubility Data

While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information for this compound and related, structurally similar, histidine derivatives. This data provides a comparative basis for solvent selection.

CompoundSolventSolubilityNotes
This compound Dimethyl sulfoxide (DMSO)~25 mg/mL (~41.7 mM)[1]Requires sonication to dissolve.[1]
Fmoc-His-OHDimethylformamide (DMF)SlightSonication is often required.
Fmoc-His-OHDimethyl sulfoxide (DMSO)Slight
Fmoc-His-OHMethanolVery SlightRequires heating.
Fmoc-His(Trt)-OHN-Methyl-2-pyrrolidone (NMP) / DMM (4:6)0.1 MDMM is dipropyleneglycol dimethylether.[2]
Most Fmoc-amino acidsPolarClean™>0.4 MA green solvent alternative.[3]

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

    • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Quantification:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Standard Protocol for this compound Coupling in SPPS

This protocol describes the typical steps for incorporating a histidine residue using this compound in an automated or manual solid-phase peptide synthesizer.

Reagents and Solvents:

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: The solid support resin is swelled in DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the resin is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, this compound is dissolved in DMF. Due to its limited solubility, sonication or gentle warming may be necessary.

    • The coupling reagent and DIPEA are added to the amino acid solution to activate the carboxyl group.

    • This activated solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis, a process where the solubility of the incoming Fmoc-amino acid is critical for success.

SPPS_Workflow Start Start Cycle: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation: This compound + Activator (HBTU) + Base (DIPEA) in DMF Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End Cycle: Peptide(n+1)-Resin Wash2->End

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Logical Workflow for Troubleshooting Solubility Issues

This diagram presents a systematic approach to addressing solubility challenges with this compound.

Solubility_Troubleshooting Start Problem: This compound Insoluble in DMF Vortex Initial Step: Vortex Vigorously Start->Vortex Check_Solubility1 Is it Soluble? Vortex->Check_Solubility1 Sonicate Apply Sonication Check_Solubility2 Is it Soluble? Sonicate->Check_Solubility2 Heat Gentle Warming (e.g., 30-40°C) Check_Solubility3 Is it Soluble? Heat->Check_Solubility3 Check_Solubility1->Sonicate No Use_Solution Proceed with Coupling Reaction Check_Solubility1->Use_Solution Yes Check_Solubility2->Heat No Check_Solubility2->Use_Solution Yes Check_Solubility3->Use_Solution Yes Alternative_Solvent Consider Alternative Solvent: - NMP - DMSO (co-solvent) Check_Solubility3->Alternative_Solvent No Suspend_Couple Last Resort: Suspend and Couple Immediately Alternative_Solvent->Suspend_Couple

Caption: Troubleshooting workflow for dissolving this compound.

References

The Critical Choice: A Technical Guide to Fmoc-Protected Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. The unique properties of histidine, with its imidazole side chain, present a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to its high susceptibility to racemization. This technical guide provides an in-depth analysis of various Fmoc-protected histidine derivatives, offering a comparative overview of their performance, detailed experimental protocols, and strategies to ensure the chiral integrity and overall success of peptide synthesis.

Histidine's imidazole side chain can act as both a proton donor and acceptor, making it a crucial residue in the active sites of many enzymes.[1] However, during peptide synthesis, the π-nitrogen of the imidazole ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemistry, a process known as racemization.[2][3] This epimerization results in the incorporation of D-histidine instead of the natural L-histidine, which can dramatically alter the peptide's structure, biological activity, and immunogenicity.[4][5][6] The choice of the protecting group for the imidazole side chain is therefore a critical factor in preserving the chiral purity of the synthesized peptide.[2]

Comparative Analysis of Fmoc-Histidine Derivatives

The most effective strategy to minimize racemization is the protection of the imidazole nitrogen. Several side-chain protecting groups have been developed, each with its own advantages and disadvantages in terms of stability, cost, and impact on coupling efficiency. The most commonly used derivatives include those with Trityl (Trt), tert-Butoxycarbonyl (Boc), and Methoxybenzyloxymethyl (MBom) protecting groups.

Quantitative Comparison of Racemization

The selection of an appropriate Fmoc-histidine derivative is often a balance between minimizing racemization and other factors like cost and ease of use. Experimental data consistently demonstrates that protecting the π-nitrogen of the imidazole ring is superior in maintaining chiral integrity.

DerivativeProtecting GroupAttachment PointRacemization LevelKey Observations
Fmoc-His(Trt)-OH Trityl (Trt)Nτ (tele)SignificantThe most commonly used derivative, but highly susceptible to racemization, especially with prolonged pre-activation and at elevated temperatures.[2][4][7]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Nπ (pros) or Nτ (tele)Very LowDemonstrates excellent stability against racemization, even at high temperatures, making it a superior alternative to Fmoc-His(Trt)-OH.[2][4][6] Significantly reduces epimerization in microwave-assisted synthesis.[4]
Fmoc-His(MBom)-OH Methoxybenzyloxymethyl (MBom)Nπ (pros)Very LowEffectively suppresses racemization by reducing the basicity of the π-nitrogen.[2] However, it is more expensive and can be associated with side reactions during cleavage.[8]
Fmoc-His(Tos)-OH Tosyl (Tos)N/AModerateLess common in Fmoc chemistry. The Tos group is removed during HF cleavage but can lead to side reactions with tryptophan residues.[9]
Fmoc-His(Dnp)-OH Dinitrophenyl (Dnp)N/ALowRemoval of the Dnp group requires specific cleavage conditions prior to cleaving the peptide from the resin.[9]

Table 1: Comparison of racemization levels for common Fmoc-histidine derivatives.

Solubility and Stability

The solubility of Fmoc-amino acids is crucial for efficient coupling. While Fmoc-Asn-OH and Fmoc-Gln-OH have notoriously low solubility, their trityl-protected counterparts are much more soluble.[9] Fmoc-His(Trt)-OH is generally soluble in common SPPS solvents like DMF and NMP.[10] Studies on the solution stability have shown that Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH exhibit greater stability in DMF over time compared to Fmoc-His(Trt)-OH, which can discolor and form impurities.[4]

Mechanism of Histidine Racemization

The underlying cause of histidine's propensity for racemization is the intramolecular base catalysis by the imidazole ring. The lone pair of electrons on the π-nitrogen is positioned to abstract the acidic α-proton of the activated carboxyl group, forming a planar and achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3][4][5]

Caption: Mechanism of Histidine Racemization.

Experimental Protocols

To ensure the successful incorporation of histidine residues with minimal racemization, the following detailed protocols for manual and automated solid-phase peptide synthesis are provided.

General Workflow for Fmoc-SPPS

The synthesis of peptides using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Resin Start with Resin Swell 1. Resin Swelling (e.g., in DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-His(PG)-OH, Coupling Reagents) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat FinalDeprotect 6. Final Fmoc Deprotection Wash2->FinalDeprotect After last amino acid Repeat->Deprotect Cleave 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) FinalDeprotect->Cleave Purify 8. Purification & Analysis (HPLC, Mass Spec) Cleave->Purify

Caption: General Workflow of Fmoc-SPPS.

Manual SPPS Protocol for Incorporating Fmoc-His(Trt)-OH

This protocol is designed to minimize racemization when using the standard Fmoc-His(Trt)-OH.

  • Resin Swelling : Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[11]

  • Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and shake for 20 minutes at room temperature. Drain the solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[11]

  • Coupling of Fmoc-His(Trt)-OH :

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), 1-hydroxy-7-azabenzotriazole (HOAt) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF.[11]

    • Crucially, pre-activate for a minimal time (e.g., 2-5 minutes) to reduce the risk of racemization. [3][11]

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.[11]

    • Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[11]

  • Washing : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[11]

  • Capping (Optional but Recommended) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes. Wash the resin with DMF and DCM.[11]

  • Chain Elongation : Repeat steps 2-5 for the subsequent amino acid couplings.[11]

  • Final Fmoc Deprotection : After the final coupling, perform the Fmoc deprotection as described in step 2.[11]

  • Cleavage and Deprotection : Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.[1][11]

  • Peptide Precipitation and Purification : Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Dry the peptide pellet and purify using reverse-phase HPLC.[11]

Automated SPPS with Microwave Assistance (using Fmoc-His(Boc)-OH)

Microwave-assisted SPPS can accelerate synthesis, but elevated temperatures increase the risk of racemization. Using a more stable derivative like Fmoc-His(Boc)-OH is highly recommended.[4]

  • Resin Loading : Load the appropriate amount of resin into the reaction vessel of the automated synthesizer.[11]

  • Sequence Programming : Program the desired peptide sequence, specifying the use of Fmoc-His(Boc)-OH.

  • Synthesis Parameters :

    • For most amino acids, standard microwave conditions (e.g., coupling at 75-90°C for 5-10 minutes) can be used.[4]

    • For the Fmoc-His(Boc)-OH coupling, while it is more stable, reducing the temperature to 50°C for 10 minutes can further minimize any potential for epimerization.[4][12]

  • Deprotection : Utilize a standard deprotection protocol, for example, 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes).

  • Coupling Reagents : Use a standard coupling reagent cocktail such as DIC/Oxyma Pure.[4]

  • Cleavage : Following the synthesis, the peptide is cleaved from the resin using a standard TFA-based cocktail. The Boc group on the histidine side chain is removed during this final cleavage step.

Conclusion

The choice of Fmoc-protected histidine derivative is a critical decision in peptide synthesis that directly impacts the chiral purity and, ultimately, the biological function of the final product. While Fmoc-His(Trt)-OH is widely used, its propensity for racemization necessitates careful control of coupling conditions. For syntheses where high chiral purity is paramount, especially when employing elevated temperatures or for the synthesis of long and complex peptides, the use of more stable derivatives such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is strongly advised. By understanding the mechanisms of racemization and implementing optimized protocols, researchers can successfully navigate the challenges of incorporating histidine and achieve the synthesis of high-quality peptides for their research and development endeavors.

References

Fmoc-His(Fmoc)-OH for beginners in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fmoc-His(Fmoc)-OH for Peptide Chemistry

For researchers, scientists, and professionals in drug development, the precise synthesis of peptides is paramount. The incorporation of histidine presents a significant challenge due to the high propensity of its imidazole side chain to cause racemization during the coupling step of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This guide provides a detailed examination of Nα-Fmoc-Nim-Fmoc-L-histidine (this compound), a specialized derivative designed to address this issue.

The Challenge of Histidine in Fmoc SPPS

Histidine is a crucial amino acid in many therapeutic peptides, largely due to the unique properties of its imidazole side chain which can be involved in catalytic activity and metal ion coordination.[4] However, during peptide synthesis, this side chain introduces complications.

The primary issue is racemization. The lone pair of electrons on the imidazole π-nitrogen is basic enough to abstract the acidic alpha-proton of the activated amino acid.[2][5] This deprotonation forms an achiral enolate intermediate, which upon re-protonation can yield both the desired L-isomer and the undesired D-isomer, compromising the enantiomeric purity and biological activity of the final peptide.[2][5] This side reaction is intensified by factors such as slow coupling reactions, elevated temperatures, and the use of base-mediated coupling agents.[1][3]

To mitigate this and other side reactions, the imidazole group is typically protected. While various protecting groups exist, each comes with its own set of advantages and limitations.

Side-Chain Protection Strategies for Histidine

In Fmoc-based SPPS, side-chain protecting groups must be stable to the mild basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile under the strong acidic conditions of the final cleavage (e.g., Trifluoroacetic acid - TFA).[6]

Common protecting groups for the histidine side chain include:

  • Trityl (Trt) : This is the most conventional choice, offering protection at the Nτ (tele) position of the imidazole ring.[1][5] While widely used, Fmoc-His(Trt)-OH is notoriously prone to racemization because the Nπ (pros) nitrogen remains unprotected and free to catalyze the unwanted side reaction.[1][3]

  • tert-Butoxycarbonyl (Boc) : The Fmoc-His(Boc)-OH derivative offers improved suppression of racemization. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogen, thus lowering the tendency for α-proton abstraction.[5] This makes it a valuable alternative, especially under high-temperature synthesis conditions.[5]

  • 4-methoxybenzyloxymethyl (MBom) : This group protects the Nπ-position and is highly effective at preventing racemization, even during microwave-assisted SPPS at high temperatures.[1][7] However, its synthesis is more complex and costly.[1]

  • Fluorenylmethyloxycarbonyl (Fmoc) : Using Fmoc to protect the imidazole side chain results in This compound . This derivative is valuable in specific contexts where racemization is a significant problem.[8] A key characteristic of this protecting group is that it is removed simultaneously with the Nα-Fmoc group during the piperidine deprotection step.[8]

Properties and Application of this compound

This compound, also known as N,N'-Bis(9-fluorenylmethyloxycarbonyl)-L-histidine, offers a unique approach to histidine incorporation.

Key Advantages:

  • Racemization Suppression: It is an invaluable tool when racemization of histidine residues is a significant and persistent problem with other derivatives.[8]

Key Disadvantages:

  • Limited Application: The primary drawback is the lability of the side-chain Fmoc group to the same piperidine treatment used to remove the Nα-Fmoc group.[8] This means that after the histidine residue is coupled and its Nα-Fmoc is removed for the next coupling cycle, the imidazole side chain also becomes deprotected. This unprotected side chain can then lead to undesired side reactions in subsequent synthesis steps.

  • Positional Restriction: Due to this limitation, this compound is most useful for preparing short peptides or for introducing a histidine residue at or near the N-terminus of a peptide chain.[8]

Quantitative Data: Racemization of Histidine Derivatives

The choice of protecting group has a significant impact on the enantiomeric purity of the final peptide. The following table summarizes comparative data on D-isomer formation for different histidine derivatives under various coupling conditions.

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50°C, 10 min (DIC/Oxyma)6.8%[5]
Fmoc-His(Boc)-OH50°C, 10 min (DIC/Oxyma)0.18%[5]
Fmoc-His(Trt)-OH90°C, 2 min (DIC/Oxyma)>16%[5]
Fmoc-His(Boc)-OH90°C, 2 min (DIC/Oxyma)0.81%[5]
Fmoc-His(Trt)-OH5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA)7.8%[1]
Fmoc-His(MBom)-OH5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA)0.3%[1]

This data highlights the significant reduction in racemization achieved by protecting the imidazole Nπ-position, a problem that this compound also aims to solve.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

Standard Fmoc-SPPS Cycle

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids (including this compound)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU/DIPEA or DIC/Oxyma Pure

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes with agitation.[9]

  • Fmoc Deprotection:

    • Drain the DMF.[9]

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.[9]

    • Drain the solution.[9]

    • Add a fresh aliquot of the deprotection solution and agitate for another 15 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine. A typical washing sequence is DMF (5 times) and DCM (3 times).[9]

  • Amino Acid Coupling (Activation and Addition):

    • In a separate vial: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.[9]

    • Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.[9] Note: For histidine derivatives, especially Fmoc-His(Trt)-OH, prolonged pre-activation should be avoided to minimize racemization.[1][10]

    • Add the activated amino acid solution to the deprotected resin.[9]

    • Agitate the mixture for 1-2 hours at room temperature.[9]

    • Monitor the reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[9]

  • Repeat Synthesis Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.[9]

Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Resin Preparation: Wash the resin thoroughly with DCM and dry it under a vacuum.[9]

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water) to the dried resin.[9] Stir the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[4]

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]

    • Centrifuge the mixture to pellet the crude peptide and decant the ether.[4][9]

    • Wash the peptide pellet with cold diethyl ether two more times.[4]

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.[4]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[9]

Visualizations

The following diagrams illustrate key workflows and concepts in peptide synthesis involving histidine.

spss_workflow start_end start_end process process decision decision wash wash Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 IsLastAA Last Amino Acid? Wash2->IsLastAA IsLastAA->Deprotection No Cleavage Final Cleavage & Deprotection (TFA) IsLastAA->Cleavage Yes End End: Purify Peptide Cleavage->End

Caption: Standard workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

racemization_mechanism A Activated L-Histidine (e.g., Fmoc-His(Trt)-OH) B Imidazole Nπ acts as internal base A->B C α-proton is abstracted B->C D Achiral Enolate Intermediate Forms C->D E Re-protonation Occurs D->E F Mixture of L- and D-Histidine (Racemization) E->F

Caption: Simplified logical pathway of histidine racemization during peptide coupling.

his_protection_strategy start Choosing a Histidine Protecting Group q1 Is His at/near N-terminus OR peptide is short? start->q1 ans1_yes This compound is a viable option q1->ans1_yes Yes q2 Is racemization a major concern or are high temps used? q1->q2 No ans2_yes Use Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH q2->ans2_yes Yes ans2_no Standard Fmoc-His(Trt)-OH may be sufficient q2->ans2_no No

Caption: Decision workflow for selecting a suitable His side-chain protecting group.

References

A Technical Guide to the Safe Handling of Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for Fmoc-His(Fmoc)-OH (Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, proper handling procedures, storage requirements, and disposal methods for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is essential for personnel to be fully aware of these hazards before handling the material.

The primary hazards associated with this compound are:

  • Acute Oral and Inhalation Toxicity: The compound is harmful if swallowed or inhaled.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound.

Hazard Class Hazard Category GHS Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following sections detail the necessary personal protective equipment (PPE) and engineering controls.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

    • Lab Coat: A full-sleeved lab coat is required.

    • Full Suit: For large quantities or in situations with a high risk of exposure, a full suit may be necessary.[2]

  • Respiratory Protection: For operations that may generate significant dust, a dust respirator (e.g., N95 or P1 type) should be used.[2]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Container ReviewSDS Review Safety Data Sheet (SDS) Receive->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareArea Prepare Handling Area (Fume Hood) DonPPE->PrepareArea Weigh Weigh Compound PrepareArea->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Clean Clean Equipment & Work Area Dissolve->Clean SegregateWaste Segregate Solid & Liquid Waste Clean->SegregateWaste Dispose Dispose of Waste via Hazardous Waste Program SegregateWaste->Dispose DoffPPE Doff & Dispose of Contaminated PPE Dispose->DoffPPE

Caption: Workflow for handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated place. Recommended storage for the powder is at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Security: The storage area should be secure and accessible only to authorized personnel ("Store locked up").[1]

Accidental Release Measures

In case of a spill:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the powder from entering drains or waterways.

  • Cleanup: Use appropriate tools to carefully sweep or scoop the spilled material into a designated, labeled waste container. Avoid generating dust. For liquid spills, absorb with an inert material.

  • Decontamination: Clean the spill area thoroughly.

Disposal
  • Waste Classification: All waste containing this compound, including contaminated PPE, empty containers, and spilled material, should be treated as hazardous waste.

  • Procedure: Dispose of all waste in accordance with federal, state, and local environmental regulations through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or with general laboratory trash.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1]

  • Specific Hazards: During a fire, irritating and toxic fumes may be generated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

By adhering to the comprehensive guidelines outlined in this document, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.

References

A Technical Guide to Sourcing and Utilizing Fmoc-His(Fmoc)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview for sourcing reliable Fmoc-His(Fmoc)-OH suppliers and best practices for its application in solid-phase peptide synthesis (SPPS). Histidine-containing peptides are crucial in numerous biological processes, and the successful synthesis of these molecules is highly dependent on the quality of the amino acid derivatives used. This guide offers a comparative analysis of commercially available Fmoc-protected histidine derivatives, detailed experimental considerations to mitigate common side reactions, and a workflow for selecting the optimal supplier for your research needs.

Selecting a Reliable Supplier: Key Considerations

The purity and quality of this compound are paramount for the successful synthesis of high-purity peptides. When selecting a supplier, researchers should consider the following factors:

  • Purity and Analytical Data: Reputable suppliers provide comprehensive analytical data, including High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify identity. A Certificate of Analysis (CoA) should be readily available for each lot, detailing the purity and other quality control parameters.

  • Enantiomeric Purity: The stereochemical integrity of the amino acid is critical. Look for suppliers that specify high enantiomeric purity (e.g., ≥99.8%) to minimize the risk of incorporating the D-enantiomer into the peptide chain.

  • Consistency and Traceability: A reliable supplier maintains lot-to-lot consistency and can provide traceability of their raw materials and manufacturing processes.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting synthesis challenges.

  • Packaging and Storage: Proper packaging and clear storage recommendations are essential to maintain the stability and integrity of the product. Fmoc-amino acids are typically stored at low temperatures (e.g., -20°C) to prevent degradation.

Comparative Analysis of Fmoc-Protected Histidine Suppliers

To aid in the selection process, the following table summarizes key quantitative data for Fmoc-protected histidine derivatives from several established suppliers. Please note that pricing is subject to change and may vary based on quantity and institutional agreements. It is always recommended to request a formal quote from the supplier.

SupplierDerivativePurityPrice (USD) - Smallest Pack SizeCAS Number
MedChemExpress This compound>98% (HPLC)$25 (5 g)98929-98-7
Advanced ChemTech This compound-$30.00 (1g)[1]98929-98-7
Sigma-Aldrich (Novabiochem®) Fmoc-His(Trt)-OH≥99.0% (HPLC)Price not readily available109425-51-6
Aapptec This compound-Price not readily available98929-98-7
Iris Biotech Fmoc-L-His(Trt)-OH≥ 99.0%Price not readily available109425-51-6
Bachem Fmoc-His-OH-Price not readily available116611-64-4
Chem-Impex Fmoc-His(Boc)-OH≥ 98% (HPLC)Price not readily available81379-52-4
CEM Corporation Fmoc-His(Boc)-OH≥ 99.0% (HPLC)[2]Price not readily available81379-52-4[2]

Experimental Protocols and Considerations

The incorporation of histidine into a peptide sequence using Fmoc chemistry requires careful optimization to prevent a common and significant side reaction: racemization. The imidazole ring of histidine can catalyze the epimerization of the α-carbon during the activation step of the coupling reaction. The choice of protecting group for the imidazole side chain plays a critical role in mitigating this issue.

While this compound offers protection at both the α-amino and imidazole nitrogen, the most commonly used derivatives are Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH. The trityl (Trt) group is bulky and acid-labile, but it is known to be susceptible to racemization, especially at elevated temperatures. The tert-butyloxycarbonyl (Boc) protecting group has been shown to provide superior protection against racemization, even at higher temperatures used in microwave-assisted peptide synthesis.[3]

General Coupling Protocol for Fmoc-Histidine Derivatives in SPPS

This protocol provides a general guideline for the manual coupling of Fmoc-histidine derivatives to a resin-bound peptide chain. Optimization may be required based on the specific peptide sequence and synthesis scale.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the Fmoc-histidine derivative (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
  • Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
  • Pre-activate the mixture for 1-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.

3. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
  • Wash the resin with DMF.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

Visualizing Workflows and Decision-Making

To further clarify the processes involved in sourcing and utilizing this compound, the following diagrams have been generated.

SupplierSelection Start Start: Need this compound Search Identify Potential Suppliers (Online Search, Literature Review) Start->Search Evaluate Evaluate Suppliers based on: - Purity & Analytical Data (CoA, HPLC) - Enantiomeric Purity - Reputation & Reviews - Technical Support Search->Evaluate RequestQuote Request Quotes and Lead Times Evaluate->RequestQuote Compare Compare Suppliers (Price, Purity, Availability) RequestQuote->Compare Select Select Optimal Supplier Compare->Select Purchase Purchase Reagent Select->Purchase QC Incoming Quality Control (Review CoA, Optional in-house testing) Purchase->QC End Proceed to Synthesis QC->End

Caption: Decision workflow for selecting a reliable this compound supplier.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Activate this compound (Coupling Reagent + Base in DMF) Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Check Check Coupling Completion (e.g., Kaiser Test) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Incomplete Check->Repeat Complete Repeat->Deprotection Cleavage Final Cleavage and Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Purification Peptide Purification (e.g., HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General experimental workflow for SPPS using this compound.

References

Methodological & Application

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of Nα-Fmoc-Nim-Fmoc-L-histidine, denoted as Fmoc-His(Fmoc)-OH, in solid-phase peptide synthesis (SPPS) presents a unique strategy for the incorporation of histidine residues. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the imidazole nitrogen offers distinct advantages and challenges compared to more common protecting groups like trityl (Trt) or tert-butyloxycarbonyl (Boc). A primary consideration is the simultaneous cleavage of both the α-amino and side-chain Fmoc groups under standard basic conditions (e.g., piperidine), simplifying the deprotection steps within each cycle of the synthesis.

However, the electron-withdrawing nature of the Fmoc group on the imidazole ring can influence the reactivity of the histidine side chain and potentially impact coupling efficiency and the propensity for side reactions. The most significant challenge associated with the use of any histidine derivative in SPPS is the risk of racemization during the activation and coupling steps.[1][2][3] The imidazole nitrogen can act as an intramolecular base, leading to the abstraction of the α-proton and subsequent loss of stereochemical integrity.[1][2] Careful selection of coupling reagents and conditions is therefore critical to mitigate this risk.

This document provides a detailed protocol for the effective use of this compound in SPPS, including recommended coupling and deprotection procedures, as well as strategies to minimize common side reactions.

Data Presentation

Table 1: Key Reagents and Typical Equivalents in SPPS
ReagentFunctionTypical Equivalents (per equivalent of resin functional group)
This compoundAmino acid building block3 - 5
Coupling Reagent (e.g., HATU, HBTU)Activates the carboxylic acid for amide bond formation2.9 - 4.5
Base (e.g., DIPEA, NMM)Neutralizes the reaction mixture during coupling6 - 10
Deprotection Reagent (20% Piperidine in DMF)Removes the Fmoc protecting groupsN/A
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groupsN/A

Data compiled from multiple sources providing general SPPS guidelines.[][5]

Table 2: Comparison of Histidine Side-Chain Protecting Groups
Protecting GroupKey FeaturesCommon Issues
Fmoc Base-labile; simultaneous deprotection with α-amino Fmoc.Potential for incomplete side-chain deprotection if steric hindrance is high.
Trityl (Trt) Acid-labile; bulky group that can reduce aggregation.Can be partially cleaved by repeated acid treatments if used with acid-sensitive linkers.[6]
tert-Butyloxycarbonyl (Boc) Acid-labile; effectively suppresses racemization.[1][2]Requires strong acid for final cleavage.
Benzyloxymethyl (Bom) HF-labile; provides good protection against racemization.[3]Requires harsh cleavage conditions (HF).
tert-Butoxymethyl (Bum) TFA-labile; designed to minimize racemization.[7][8]Can release formaldehyde during cleavage, requiring scavengers.[8]

Experimental Protocols

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin, 100 mg, 0.1 mmol scale) into a reaction vessel.

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).

  • Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.

  • Drain the solvent from the reaction vessel.

Nα-Fmoc and Nim-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for an initial 3 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes at room temperature. The simultaneous removal of both Fmoc groups is expected during this step.[]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a colorimetric test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine.

Coupling of this compound

To minimize the risk of racemization, it is crucial to avoid prolonged pre-activation times and the use of strong, non-hindered bases where possible.

  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.

  • Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction should be monitored.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads with Kaiser test) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF or DCM) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Repeat->Fmoc_Deprotection Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Start Start SPPS Cycle Fmoc_Deprotection Simultaneous Nα and Nim Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Check_Kaiser Kaiser Test Positive? Check_Kaiser->Fmoc_Deprotection No, repeat deprotection Coupling Couple this compound (HATU/DIPEA in DMF) Check_Kaiser->Coupling Yes Wash_Resin Wash Resin (DMF) Fmoc_Deprotection->Wash_Resin Wash away piperidine Check_Coupling Coupling Complete? (Negative Kaiser Test) Coupling->Check_Coupling Check_Coupling:e->Wash_Resin:w Yes Recouple Recouple Amino Acid Check_Coupling->Recouple No Wash_Resin->Check_Kaiser Next_Cycle Proceed to Next Cycle Wash_Resin->Next_Cycle Recouple->Coupling

Caption: Decision workflow for the deprotection and coupling steps in SPPS.

Fmoc_His_Fmoc This compound Nα-Fmoc COOH Nim-Fmoc Activated_Ester Activated Ester O=C(R)-X Fmoc_His_Fmoc->Activated_Ester Activation (e.g., HATU) Coupled_Product Coupled Peptide-Resin Fmoc-His(Fmoc)-NH-Peptide-Resin Activated_Ester->Coupled_Product Nucleophilic Attack by Peptide N-terminus Enolate Enolate Intermediate (Achiral) Activated_Ester->Enolate α-proton abstraction (Racemization Pathway) Peptide_Resin Peptide-Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product Racemized_Product Racemized Product D-His containing peptide Enolate->Racemized_Product Reprotonation

Caption: Key chemical transformations and potential racemization pathway.

References

Application Notes and Protocols for Fmoc-His(Fmoc)-OH Coupling in Histidine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Histidine Incorporation and the Role of Fmoc-His(Fmoc)-OH

The synthesis of peptides containing histidine residues presents unique challenges, primarily due to the nucleophilic nature of the imidazole side chain.[1] This reactivity can lead to significant side reactions, with racemization being a major concern that can compromise the stereochemical integrity and biological activity of the final peptide.[2][3] The selection of an appropriate side-chain protecting group for histidine is therefore a critical decision in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nim-Fmoc-L-histidine (this compound), a derivative where the imidazole nitrogen is also protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A key characteristic of this protecting group is its lability under the same basic conditions used to remove the Nα-Fmoc group (typically 20% piperidine in DMF). This simultaneous deprotection strategy makes this compound particularly suitable for the synthesis of short peptides or for the incorporation of histidine residues near the N-terminus of a peptide sequence.[1]

Data Presentation: Comparative Analysis of Histidine Protecting Groups

The choice of protecting group for the histidine side chain significantly impacts the level of racemization during peptide synthesis. While quantitative data for this compound is not extensively published, a comparative analysis with other commonly used derivatives provides valuable insights into its expected performance. Protecting the π-nitrogen (Nπ) of the imidazole ring is a proven strategy to effectively suppress racemization.[2][3][4]

Protecting Group StrategyDerivative ExamplePosition of ProtectionRacemization RiskKey Considerations
Simultaneous Deprotection This compound Imidazole (τ or π)Moderate to HighSide-chain Fmoc is removed with Nα-Fmoc deprotection. Best for short peptides or N-terminal His.[1]
Acid-Labile (Standard) Fmoc-His(Trt)-OHImidazole (τ)High, especially with pre-activation and at elevated temperatures.[2][3][5]Widely used, but significant D-isomer formation can occur.[2][5]
Acid-Labile (Reduced Racemization) Fmoc-His(Boc)-OHImidazole (τ or π)LowOffers a good balance of stability and ease of cleavage. Significantly reduces racemization compared to Trt.[3][5]
Acid-Labile (Minimal Racemization) Fmoc-His(π-Mbom)-OHImidazole (π)Very LowProvides excellent protection against racemization.[2][3] Higher cost and potential for side reactions during cleavage.[3][4]
Acid-Labile (Minimal Racemization) Fmoc-His(3-Bum)-OHImidazole (π)Very LowOffers excellent suppression of racemization.[6]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator (e.g., HOBt)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Trifluoroacetic acid (TFA) for HPLC

Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Coupling of this compound
  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Completion Check (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 3: Subsequent Amino Acid Couplings

Repeat the Fmoc deprotection (Protocol 1, steps 4-7) and coupling (Protocol 2) steps for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Final Nα-Fmoc Removal: After the final amino acid coupling, remove the N-terminal Fmoc group using the deprotection protocol (Protocol 1, steps 4-7).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether three times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Analyze the purity and identity of the final peptide by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow: Solid-Phase Synthesis of a Histidine-Containing Peptide

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Nα-Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Decision Tree for Histidine Protecting Group Selection

His_Protecting_Group_Selection Start Start: Need to incorporate Histidine Peptide_Length Is the peptide short OR is His near the N-terminus? Start->Peptide_Length Use_FmocFmoc Consider this compound Peptide_Length->Use_FmocFmoc Yes Racemization_Concern Is racemization a major concern? Peptide_Length->Racemization_Concern No Use_Trt Use Fmoc-His(Trt)-OH (Standard, cost-effective) Racemization_Concern->Use_Trt No High_Purity Is absolute stereochemical integrity critical? Racemization_Concern->High_Purity Yes Use_Boc Use Fmoc-His(Boc)-OH (Good balance of cost and purity) High_Purity->Use_Boc No Use_pi_protected Use Nπ-protected derivative (e.g., Fmoc-His(MBom)-OH) (Highest purity, higher cost) High_Purity->Use_pi_protected Yes

Caption: Decision tree for selecting a suitable His protecting group.

Signaling Pathway: Simplified GLP-1 Receptor Signaling

Histidine is a key amino acid in many therapeutic peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.

GLP1_Signaling GLP1 GLP-1 Agonist (Histidine-containing peptide) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates Appetite Decreased Appetite GLP1R->Appetite Central Nervous System Effects cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Secretion PKA->Glucagon Inhibits Epac2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

The this compound strategy offers a viable option for the incorporation of histidine in specific synthetic contexts, particularly for short peptides or when histidine is positioned near the N-terminus. The primary advantage lies in the simultaneous removal of the side-chain protecting group with the Nα-Fmoc group, simplifying the deprotection steps. However, researchers must be mindful of the potential for a higher risk of racemization compared to strategies employing Nπ-protection. For applications demanding high stereochemical purity, especially in the synthesis of long and complex therapeutic peptides, the use of derivatives like Fmoc-His(Boc)-OH or Nπ-protected versions is strongly recommended. The protocols and comparative data provided herein serve as a comprehensive guide for making informed decisions to ensure the successful synthesis of high-quality histidine-containing peptides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recommended activation methods of Nα-Fmoc-Nim-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The primary challenge in incorporating histidine residues into a peptide sequence is the high propensity for racemization at the α-carbon during the carboxyl group activation step. This guide outlines strategies to mitigate this issue, focusing on common activation reagents and providing detailed experimental procedures.

Note on this compound: The use of an Fmoc group for the side-chain protection of histidine is not standard in solid-phase peptide synthesis. The vast majority of literature and established protocols focus on derivatives such as Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(MBom)-OH. The Fmoc protecting group is labile to the piperidine conditions used for Nα-Fmoc deprotection, which would lead to the simultaneous removal of the side-chain protecting group, exposing the imidazole nitrogen and increasing the risk of side reactions and racemization in subsequent steps. Therefore, the information presented here is an extrapolation based on the well-documented behavior of other N-imidazole protected histidine derivatives and general best practices in peptide synthesis. It is strongly recommended to validate these methods for the specific context of your research.

Understanding Histidine Racemization

The racemization of histidine during activation is primarily caused by the basicity of the unprotected π-nitrogen of the imidazole ring.[1][2] This nitrogen can abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] Protecting the imidazole nitrogen is therefore crucial to suppress this side reaction.[1][3]

Recommended Activation Methods

The choice of activation method is critical in minimizing racemization and ensuring high coupling efficiency. The following methods are recommended for the coupling of protected histidine derivatives and are likely applicable to this compound.

Uronium/Aminium Salt-Based Activation: HATU and HBTU

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generally lead to fast reaction times and high yields.[4][5] They are often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Carbodiimide-Based Activation: DIC/Oxyma

The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like ethyl (hydroxyimino)cyanoacetate (Oxyma), is a cost-effective and highly effective method for suppressing racemization.[2][6] The acidic nature of the Oxyma additive helps to prevent the base-catalyzed racemization.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for coupling efficiencies and racemization levels observed with different activation methods for various N-imidazole protected histidine derivatives. Note: This data is for commonly used derivatives like Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH and should be considered as a guideline for what might be achievable with this compound.

Activation MethodCoupling Reagents (Equivalents vs. Amino Acid)Base (Equivalents)Typical Coupling Time (min)Typical Coupling Efficiency (%)Observed Racemization (% D-isomer) with Fmoc-His(Trt)-OHObserved Racemization (% D-isomer) with Nπ-protected His
HATU HATU (0.95)DIPEA (2.0)30 - 120>995 - 15< 1
HBTU HBTU (0.95)DIPEA (2.0)30 - 120>985 - 20< 2
DIC/Oxyma DIC (1.0) / Oxyma (1.0)DIPEA (2.0)60 - 240>972 - 10< 0.5

Data is compiled from various sources in the literature and should be used for comparative purposes only. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a histidine residue.

Protocol 1: HBTU/DIPEA Activation
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[7]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[7]

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[7]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: DIC/Oxyma Activation
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 1-3 for each subsequent amino acid.

Visualizations

Histidine Racemization Pathway

G FmocHis This compound ActivatedEster Activated Ester FmocHis->ActivatedEster Activation (e.g., HATU, DIC) Enolate Planar Enolate Intermediate (Achiral) ActivatedEster->Enolate α-Proton Abstraction L_His L-Histidine Peptide Enolate->L_His Protonation D_His D-Histidine Peptide (Racemized) Enolate->D_His Protonation Base Base (e.g., Imidazole Nπ) Base->ActivatedEster

Caption: Mechanism of histidine racemization during peptide synthesis.

SPPS Experimental Workflow

G Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Activation Method) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: General experimental workflow for a single coupling cycle in SPPS.

References

Application Notes: The Strategic Use of Nα,Nτ-bis-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of histidine residues into therapeutic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is a frequent cause of racemization, which can compromise the biological activity and therapeutic efficacy of the final peptide product.[1] Various strategies have been developed to mitigate this issue, primarily through the use of protecting groups on the imidazole nitrogen. Among these, Nα,Nτ-bis-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) offers a unique approach, albeit with specific applications.

The primary advantage of protecting the imidazole nitrogen is the suppression of the enolization of the activated carboxylic acid, which is the principal mechanism of racemization. While protecting groups such as trityl (Trt) and tert-butoxycarbonyl (Boc) are more commonly employed for this purpose, the use of a second Fmoc group on the imidazole ring presents a distinct characteristic: the side-chain Fmoc group is labile under the same conditions as the Nα-Fmoc group.[2] This means that standard treatment with piperidine during the SPPS cycle will remove both protecting groups simultaneously.[2]

This attribute makes this compound particularly suitable for the synthesis of short peptides or for the introduction of a histidine residue near the N-terminus of a longer peptide.[2] In these scenarios, the premature deprotection of the imidazole side chain is less likely to interfere with subsequent coupling steps. However, for internal histidine residues in long peptide sequences, a more stable side-chain protecting group is generally preferred to prevent side reactions.

Comparative Analysis of Histidine Protecting Groups

The choice of histidine derivative is critical for the successful synthesis of a therapeutic peptide. The following table summarizes the characteristics of commonly used protected histidines:

DerivativeKey FeaturesAdvantagesDisadvantages
This compound Side-chain Fmoc is base-labileCost-effective; Useful for N-terminal His or short peptidesSide-chain deprotection during synthesis can lead to side reactions in longer peptides
Fmoc-His(Trt)-OH Acid-labile Trityl groupWidely used; Good suppression of racemizationTrityl cation can lead to side reactions if not properly scavenged
Fmoc-His(Boc)-OH Acid-labile Boc groupExcellent suppression of racemization, even at elevated temperaturesHigher cost compared to Trt derivatives
Fmoc-His(Bum)-OH Acid-labile t-Butoxymethyl groupEffective in preventing racemizationCan release formaldehyde during cleavage, requiring specific scavengers[3]
Fmoc-His(MBom)-OH TFA-labile p-Methoxybenzyloxy groupHighly resistant to racemizationCan also release formaldehyde, requiring scavengers like methoxyamine[4]

Quantitative Data on Racemization

The degree of racemization during the coupling of histidine is a critical parameter. The following table presents a comparison of D-isomer formation for different histidine derivatives under various coupling conditions.

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH10 min at 50°C6.8%[5]
Fmoc-His(Boc)-OH10 min at 50°C0.18%[5]
Fmoc-His(Trt)-OH2 min at 90°C>16%[5]
Fmoc-His(Boc)-OH2 min at 90°C0.81%[5]
Fmoc-His(3-Bum)-OHTBTU/DIPEANot detected[6]
Fmoc-His(Trt)-OHTBTU/DIPEA3.9%[6]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for the manual synthesis of a therapeutic peptide on a resin support.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in the sequence Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage and Global Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis GLP1_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor G_protein Gαs GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Granules Insulin Granules PKA->Insulin_Granules promotes exocytosis Epac2->Insulin_Granules promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Liraglutide Liraglutide Liraglutide->GLP1R binds to GnRH_Signaling cluster_cell Pituitary Gonadotrope GnRHR GnRH Receptor Gq_protein Gαq/11 GnRHR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Gonadotropin_Release Gonadotropin Release Ca_release->Gonadotropin_Release triggers MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates Gonadotropin_Synthesis Gonadotropin Synthesis (LH & FSH) MAPK_Cascade->Gonadotropin_Synthesis stimulates Histrelin Histrelin Histrelin->GnRHR binds to

References

Incorporating Fmoc-His(Fmoc)-OH and Other Protected Histidine Derivatives into Complex Peptide Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-protected histidine derivatives, including the unique case of Fmoc-His(Fmoc)-OH, into complex peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The inherent challenges associated with histidine incorporation, primarily racemization and side reactions, are discussed, along with strategies to mitigate these issues through the selection of appropriate side-chain protecting groups and optimized synthesis conditions.

Introduction: The Challenge of Histidine Incorporation

Histidine is a crucial amino acid in many biologically active peptides, contributing to enzymatic catalysis, metal ion coordination, and pH-dependent conformational changes. However, its imidazole side chain presents significant challenges during Fmoc-based SPPS. The π-nitrogen of the imidazole ring is sufficiently basic to catalyze the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers, a process known as racemization or epimerization.[1][2][3] This loss of stereochemical integrity can drastically alter the biological activity of the final peptide.

To address this, the imidazole side chain is typically protected. The choice of the protecting group is critical to minimizing racemization and preventing other side reactions.

Side-Chain Protection Strategies for Histidine

Several protecting groups have been developed for the histidine side chain in Fmoc SPPS, each with its own advantages and disadvantages. The most common are attached to the τ-nitrogen (Nτ) or the π-nitrogen (Nπ) of the imidazole ring. Protection at the Nπ position is generally more effective at suppressing racemization.[1][4][5]

Commonly Used Histidine Protecting Groups:

Protecting GroupAttachment PositionKey Characteristics
Trityl (Trt) Widely used, but offers minimal protection against racemization, especially with strong bases or prolonged activation.[1][5]
tert-Butyloxycarbonyl (Boc) Nτ or NπWhen on the Nπ position, the electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, significantly suppressing racemization.[6][7]
Benzyloxymethyl (Bom) Offers excellent protection against racemization but requires strong acid (e.g., HF) for cleavage and can release formaldehyde.[5]
tert-Butoxymethyl (Bum) TFA-labile and provides good protection against racemization. Can also release formaldehyde upon cleavage.[8][9]
p-Methoxybenzyloxymethyl (MBom) TFA-labile and highly effective at preventing racemization, even at elevated temperatures.[5][10]
Fluorenylmethyloxycarbonyl (Fmoc) Nτ or NπThe use of Fmoc as a side-chain protecting group, as in This compound , is less common. The base-lability of the side-chain Fmoc group means it would be cleaved simultaneously with the Nα-Fmoc group during standard piperidine treatment. This would leave the imidazole side chain unprotected during subsequent coupling steps, making the peptide susceptible to side reactions. This derivative may be intended for specific applications where temporary side-chain protection is desired, or for the synthesis of cyclic peptides where the side chain is used as an attachment point.

Quantitative Data: Racemization of Histidine Derivatives

The choice of protecting group and coupling conditions has a significant impact on the level of racemization. The following table summarizes data on the formation of the D-isomer of histidine under various conditions.

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH50°C, 10 min6.85[4]
Fmoc-His(Trt)-OH90°C, 2 min>16[4]
Fmoc-His(Boc)-OH50°C, 10 min0.18[4]
Fmoc-His(Boc)-OH90°C, 2 min0.81[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA activation7.8[5]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA activation0.3[5]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6[5]
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8[5]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-His(PG)-OH into a peptide sequence using manual or automated SPPS.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue sequence Final_Deprotection Final Nα-Fmoc Deprotection Wash2->Final_Deprotection Final residue Wash3 Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash3->Cleavage Precipitation Precipitation & Washing (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Fmoc-His(PG)-OH Coupling

This protocol is a starting point and may require optimization based on the specific peptide sequence and protecting group used.

Reagents and Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-His(PG)-OH (e.g., Fmoc-His(Boc)-OH, Fmoc-His(Trt)-OH)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(PG)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Important: Minimize pre-activation time for histidine derivatives to reduce racemization, especially for Fmoc-His(Trt)-OH.[3][11]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For difficult couplings, the time can be extended, but for histidine, it is preferable to use a second coupling rather than extending the time of the first.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then with DCM.

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Special Considerations for this compound

If using this compound, the standard deprotection in step 2 will remove both the Nα-Fmoc and the Nim-Fmoc groups. This will leave the histidine side chain unprotected for all subsequent coupling steps. This could be problematic, leading to side reactions such as acylation of the imidazole ring. Therefore, the use of this compound in a standard linear SPPS protocol is not generally recommended.

Mechanism of Histidine Racemization

The following diagram illustrates the base-catalyzed racemization of an activated histidine derivative where the Nπ-position is unprotected.

Racemization_Mechanism cluster_L_His L-Histidine Derivative (Activated) cluster_Enolate Achiral Enolate Intermediate cluster_D_His D-Histidine Derivative (Activated) L_His H | Cα--COOH* | R-Im Enolate  - Cα=C--O* | R-Im L_His->Enolate + Base - H+ Enolate->L_His + H+ D_His H | *HOOC--Cα | R-Im Enolate->D_His + H+

Caption: Mechanism of histidine racemization during peptide synthesis.

Conclusion

The successful incorporation of histidine into complex peptide sequences requires careful consideration of the potential for racemization. The use of Nπ-protected histidine derivatives, such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, is highly recommended to minimize this side reaction.[4][5] While this compound is commercially available, its application in standard SPPS protocols is likely limited due to the simultaneous deprotection of the side-chain and Nα-Fmoc groups. Researchers should carefully select the appropriate protected histidine derivative and optimize coupling conditions to ensure the synthesis of high-purity peptides with the desired stereochemistry.

References

Application Notes and Protocols for the Synthesis of Metal-Binding Peptides using Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a cornerstone amino acid in the design of metal-binding peptides due to the metal-coordinating properties of its imidazole side chain.[1] The synthesis of histidine-containing peptides via solid-phase peptide synthesis (SPPS) is, however, fraught with challenges, most notably the high propensity for racemization during the activation and coupling steps.[2][3] This loss of stereochemical integrity can lead to heterogeneous products with diminished or altered biological activity. The choice of protecting group for the imidazole side chain is therefore critical to preserving the chiral purity of the synthetic peptide.[2]

This document provides detailed application notes and protocols for the use of Nα-Fmoc-N(im)-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) in the synthesis of metal-binding peptides. While derivatives such as Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are more commonly documented, this compound offers a unique protection strategy. A key feature of this compound is that the side-chain Fmoc group is removed under the same conditions as the Nα-Fmoc group, simplifying the deprotection steps during synthesis.[4]

Advantages and Considerations of Using this compound

The primary advantage of employing this compound lies in the streamlined deprotection process. The imidazole nitrogen is protected by an Fmoc group, which is labile to the same piperidine solution used for the removal of the Nα-Fmoc protecting group.[4] This unified deprotection avoids the need for specific, harsh acidic conditions often required for other side-chain protecting groups, which can be detrimental to sensitive peptide sequences or modifications.[5]

However, a potential consideration is the introduction of a second equivalent of the dibenzofulvene (DBF)-piperidine adduct during each deprotection step where a histidine residue is present. While generally well-tolerated, this could necessitate more extensive washing steps to ensure complete removal of the adduct.

Data Presentation: Comparison of Histidine Protecting Groups

The selection of a histidine derivative has a significant impact on the level of racemization during peptide synthesis. While specific comparative data for this compound is not extensively published, the following table summarizes racemization data for commonly used alternatives, highlighting the importance of side-chain protection.

Fmoc-Histidine DerivativeCoupling ConditionsRacemization/Epimerization Level (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8[2][3]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6[3]
Fmoc-His(Boc)-OHCoupling at 50°C for 10 min0.18[6]
Fmoc-His(Boc)-OHCoupling at 90°C for 2 min0.81[6]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3[2][3]
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8[3]

This table illustrates that π-nitrogen protection (as in -His(MBom)-OH) or the use of a urethane protecting group (like in -His(Boc)-OH) significantly suppresses racemization compared to the τ-nitrogen protected -His(Trt)-OH.[2][6][7] The electron-withdrawing nature of the Fmoc group on the imidazole nitrogen in this compound is expected to also reduce the basicity of the π-nitrogen, thereby minimizing racemization, though empirical data is needed for direct comparison.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Generic Metal-Binding Peptide (e.g., His-Gly-Gly-His-His-Gly) using this compound

This protocol outlines the manual synthesis of a hexapeptide with multiple histidine residues on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound, Fmoc-Gly-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

    • Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Subsequent Amino Acid Couplings (including this compound):

    • Fmoc Deprotection: Repeat step 2.

    • Amino Acid Coupling: Repeat step 3, using the next Fmoc-amino acid in the sequence (e.g., this compound).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Characterization of Metal-Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the peptide-metal interaction.

Materials:

  • Purified metal-binding peptide

  • Metal salt solution (e.g., NiCl₂, ZnCl₂, CuCl₂) of known concentration

  • ITC buffer (e.g., HEPES or phosphate buffer, pH 7.4, with controlled ionic strength)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in the ITC buffer and determine its precise concentration (e.g., by UV-Vis spectroscopy).

    • Prepare the metal salt solution in the same ITC buffer.

    • Thoroughly degas both the peptide and metal solutions.

  • ITC Experiment Setup:

    • Load the peptide solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Initiate the titration, injecting small aliquots of the metal solution into the peptide solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

Visualizations

Experimental Workflow for Synthesis and Characterization

Workflow for Metal-Binding Peptide Synthesis and Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_binding Functional Characterization resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection1->coupling deprotection2 Iterative Deprotection & Coupling coupling->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage precipitation Ether Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms itc Isothermal Titration Calorimetry (ITC) ms->itc data_analysis Determine Kd, ΔH, n itc->data_analysis

Caption: General workflow for synthesizing and characterizing metal-binding peptides.

Logical Relationship of Histidine Protection and Racemization

Impact of Imidazole Protection on Histidine Racemization cluster_activation Peptide Coupling Step cluster_protection Role of Side-Chain Protection activation Carboxyl Activation of Fmoc-His-OH enolate Achiral Enolate Intermediate activation->enolate α-proton abstraction racemization Racemization (Loss of Stereochemistry) enolate->racemization Reprotonation pi_nitrogen Basic π-Nitrogen in Imidazole Ring pi_nitrogen->activation facilitates pi_protection π-Nitrogen Protection (e.g., -His(Boc), -His(MBom), -His(Fmoc)) pi_protection->enolate Suppresses formation pi_protection->pi_nitrogen Reduces Basicity tau_protection τ-Nitrogen Protection (e.g., -His(Trt)) tau_protection->pi_nitrogen No direct effect

Caption: Mechanism of histidine racemization and the role of side-chain protection.

References

Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing histidine, utilizing the Nα-Fmoc, Nim-Fmoc doubly protected histidine derivative, Fmoc-His(Fmoc)-OH. This derivative offers a unique approach for introducing histidine residues, particularly in specific contexts such as the synthesis of short peptides or for placing histidine near the N-terminus. The side-chain Fmoc group is labile to the standard piperidine treatment used for Nα-Fmoc removal, leading to a side-chain unprotected histidine residue during subsequent couplings.

Introduction to this compound in SPPS

Histidine presents a significant challenge in Fmoc-SPPS due to the susceptibility of its imidazole side chain to various side reactions, most notably racemization. The use of a side-chain protecting group is crucial to minimize these undesired reactions. While protecting groups like Trityl (Trt), t-Butoxycarbonyl (Boc), and 4-methyltrityl (Mtt) are commonly employed, this compound provides an alternative strategy.[1]

The key feature of this compound is the simultaneous cleavage of both the Nα-Fmoc and the Nim-Fmoc protecting groups under standard piperidine deprotection conditions. This leaves a free imidazole side chain during the subsequent amino acid couplings. This can be advantageous in certain scenarios but also requires careful consideration of the coupling strategy to prevent side reactions involving the unprotected imidazole ring. This derivative is particularly useful for synthesizing short peptides where the risk of cumulative side reactions is lower, or for introducing a histidine residue near the N-terminus of a longer peptide.[1]

Key Considerations and Potential Side Reactions

  • Racemization: Histidine is highly prone to racemization during the activation step of the coupling reaction. The unprotected imidazole nitrogen can act as a base, promoting the formation of an optically inactive enolate. Careful selection of coupling reagents and conditions is critical to suppress this side reaction.[2][3]

  • Acylation of the Imidazole Ring: The unprotected imidazole side chain can be acylated during subsequent coupling steps, leading to branched peptide impurities.[4]

  • Modification during Cleavage: During the final trifluoroacetic acid (TFA) cleavage and deprotection, the histidine side chain can be modified if appropriate scavengers are not used.[4][5]

Experimental Protocols

This section outlines a detailed step-by-step protocol for manual solid-phase peptide synthesis using this compound.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of peptide amides.

  • Fmoc-amino acids, including this compound.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIC (N,N'-Diisopropylcarbodiimide).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Washing solvents: DMF, DCM (Dichloromethane), and Isopropanol.

  • Cleavage cocktail (Reagent K): TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/w/v/v).

  • Precipitation solvent: Cold diethyl ether.

Step 1: Resin Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.

  • After swelling, drain the DMF.

Step 2: N-terminal Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 3: Amino Acid Coupling

This step describes the coupling of the first amino acid to the resin and subsequent couplings.

  • Activation of the Fmoc-amino acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling to the resin: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 4: Incorporation of this compound

The coupling of this compound follows the same general procedure as other amino acids. However, special attention must be paid to the subsequent deprotection step.

  • Follow the coupling protocol described in Step 3 to couple this compound to the growing peptide chain.

  • After successful coupling and washing, proceed to the Fmoc deprotection step as described in Step 2 . Crucially, this step will remove both the Nα-Fmoc and the Nim-Fmoc protecting groups , leaving the histidine side chain unprotected for the remainder of the synthesis.

Step 5: Subsequent Amino Acid Couplings after Histidine Incorporation

For couplings following the incorporation of the now side-chain unprotected histidine, it is advisable to use a coupling strategy that minimizes the risk of side-chain acylation and racemization. Using DIC/HOBt is a generally recommended method in such cases.[2]

  • Activation with DIC/HOBt: Dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Monitor the reaction using the Kaiser test and wash the resin as previously described.

Step 6: Final Fmoc Deprotection

After the last amino acid has been coupled, remove the final N-terminal Fmoc group using the protocol in Step 2 .

Step 7: Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the resin and removes all remaining acid-labile side-chain protecting groups.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (Reagent K). For a peptide containing sensitive residues like Trp, Cys, or Met, the choice of scavengers is critical.[5]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The resin may change color during this process.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 8: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize key quantitative data for the manual SPPS protocol.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin substitution)
Fmoc-Amino Acid3.0
HBTU2.9
HOBt3.0
DIPEA6.0
DIC3.0

Table 2: Reaction Times for Key SPPS Steps

StepReaction Time
Resin Swelling≥ 1 hour
Fmoc Deprotection5 min + 15 min
HBTU/HOBt Coupling1 - 2 hours
DIC/HOBt Coupling2 - 4 hours
Cleavage and Deprotection2 - 3 hours

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the process.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. First AA Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Repeat for each AA Couple_His 4. Couple this compound Deprotect2->Couple_His Wash2 Wash Couple_His->Wash2 Deprotect_His Fmoc Deprotection (Removes both Fmoc groups) Wash2->Deprotect_His Couple_Next 5. Couple Next AA (Fmoc-AA, DIC/HOBt) Deprotect_His->Couple_Next Wash3 Wash Couple_Next->Wash3 Repeat Repeat Steps 5 & Wash for remaining AAs Wash3->Repeat Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect Cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate 8. Peptide Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

His_Deprotection cluster_reaction Start Peptide-Resin-His(Fmoc) Nα-Fmoc Piperidine 20% Piperidine in DMF End Peptide-Resin-His Free N-terminus (Unprotected Side-Chain) Start->End Simultaneous Deprotection

Caption: Deprotection of this compound.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Nα-Fmoc-Nτ-Fmoc-L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides, contributing to their structure, function, and catalytic activity. However, its imidazole side chain presents unique challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization.[1] Standard Fmoc-based SPPS protocols employ acid-labile protecting groups for the histidine side chain, such as trityl (Trt), tert-butyloxycarbonyl (Boc), or methoxytrityl (Mmt), to maintain orthogonality with the base-labile Nα-Fmoc protecting group.[2][3]

The use of Nα-Fmoc-Nτ-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) is a non-traditional approach in automated peptide synthesis. The primary challenge lies in the selective deprotection of the Nα-Fmoc group in the presence of a chemically identical protecting group on the imidazole side chain. Standard deprotection conditions, typically 20% piperidine in DMF, would likely lead to the premature removal of the side-chain Fmoc group, compromising the synthesis.

These application notes provide a theoretical framework and a proposed experimental protocol for the incorporation of this compound into synthetic peptides using automated SPPS. The protocols outlined below are based on established principles of peptide chemistry and require significant optimization and careful monitoring.

Rationale and Potential Applications

The theoretical advantage of using an Fmoc group for side-chain protection of histidine could lie in specific applications where a milder final deprotection is desired, potentially avoiding strong acids. However, the development of a successful protocol hinges on achieving differential lability between the Nα- and Nτ-Fmoc groups. This might be achievable through sterically controlled deprotection or by using highly attenuated basic conditions.

Quantitative Data Summary

Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions

Fmoc-His DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[1]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%[1]
Fmoc-His(Trt)-OHMicrowave (80°C)16.6%[1]
Fmoc-His(MBom)-OHMicrowave (80°C)0.8%[1]
Fmoc-His(Boc)-OHDIC/Oxyma Pure (50°C, 10 min)0.18%[4]
Fmoc-His(Trt)-OHDIC/Oxyma Pure (50°C, 10 min)6.8%[4]
Fmoc-His(Boc)-OHDIC/Oxyma Pure (90°C, 2 min)0.81%[4]

Table 2: General Parameters for Automated SPPS of a Model Peptide

ParameterRecommended SettingNotes
ResinRink Amide or Wang Resin (100-200 mesh)Choice depends on desired C-terminus (amide or carboxylic acid).
Scale0.1 mmolA standard scale for initial optimization.
SolventN,N-Dimethylformamide (DMF), Peptide Synthesis GradeEnsure high purity and low water content.
Nα-Fmoc DeprotectionSee Proposed ProtocolThis is the critical step requiring optimization.
Amino Acid Equivalents5 eq. relative to resin loadingA standard excess to drive the reaction to completion.
Coupling ReagentHBTU/HATU (4.8 eq.) with DIPEA (10 eq.) or DIC (5 eq.) with Oxyma Pure (5 eq.)Carbodiimide-based reagents may help reduce racemization.
Coupling Time30-60 minutesCan be extended for sterically hindered amino acids.
Washing SolventDMFPerform extensive washes after deprotection and coupling steps.

Experimental Protocols

Caution: The following protocols are theoretical and require extensive optimization and validation.

Materials and Reagents
  • Nα-Fmoc-Nτ-Fmoc-L-histidine (this compound)

  • Standard Nα-Fmoc protected amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA), peptide synthesis grade

  • Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma Pure)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Automated peptide synthesizer

Proposed Automated Synthesis Cycle for this compound Incorporation

This protocol assumes a standard automated peptide synthesizer and requires modification of the deprotection step.

  • Resin Preparation:

    • Place the desired resin (e.g., Rink Amide, 0.1 mmol) in the reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Standard Automated Synthesis Cycles (for other amino acids):

    • Nα-Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 7 minutes).

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Amino Acid Coupling:

      • Prepare a solution of the standard Fmoc-amino acid (0.5 mmol, 5 eq.), a suitable coupling reagent (e.g., HBTU, 0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

      • Pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the reaction vessel and couple for 30-45 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Repeat for each amino acid in the sequence until the cycle for His(Fmoc) incorporation.

  • Modified Cycle for this compound Incorporation:

    • Washing: Ensure the resin is thoroughly washed with DMF.

    • Amino Acid Coupling:

      • Dissolve this compound (0.5 mmol, 5 eq.), a coupling reagent (e.g., DIC, 0.5 mmol, 5 eq.), and an additive (e.g., Oxyma Pure, 0.5 mmol, 5 eq.) in DMF.

      • Add the activated amino acid solution to the reaction vessel and couple for 45-60 minutes. The use of carbodiimide activators without a strong base is recommended to minimize the risk of premature deprotection of the side-chain Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Modified Nα-Fmoc Deprotection (Post-His(Fmoc) Coupling):

    • This step is critical and requires careful optimization to achieve selective removal of the Nα-Fmoc group.

    • Option A (Milder Base): Use a significantly lower concentration of piperidine (e.g., 1-5% in DMF) and monitor the deprotection progress carefully using a real-time UV detector on the synthesizer. Multiple, shorter treatments may be necessary.

    • Option B (Alternative Base): Employ a bulkier or less nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) at a low concentration (e.g., 2% in DMF), which may offer greater selectivity.

    • Washing: Perform extensive DMF washes immediately after deprotection to remove the base and the dibenzofulvene adduct.

  • Final Steps:

    • After the final amino acid coupling, perform a final Nα-Fmoc deprotection using the optimized mild conditions.

    • Wash the peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

Final Cleavage and Side-Chain Deprotection

The cleavage cocktail must be capable of removing the side-chain Fmoc group.

  • Preparation of Cleavage Cocktail:

    • A standard cleavage cocktail for acid-labile protecting groups will also cleave the Fmoc group. Prepare a fresh solution of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Procedure:

    • Transfer the dried peptide-resin to a reaction vessel.

    • Add the cleavage cocktail (10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Visualizations

Workflow for Automated Peptide Synthesis with this compound

SPPS_Workflow start Start: Swell Resin deprotection Standard Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Standard Fmoc-AA wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for next AA his_coupling Couple This compound (DIC/Oxyma) wash2->his_coupling If next is His wash3 DMF Wash his_coupling->wash3 mild_deprotection Modified Nα-Fmoc Deprotection (e.g., 2% DBU/DMF) wash3->mild_deprotection wash4 DMF Wash mild_deprotection->wash4 wash4->coupling Couple next AA final_cleavage Final Cleavage and Deprotection (TFA/TIS/H2O) wash4->final_cleavage End of sequence end End: Purified Peptide final_cleavage->end

Caption: Automated SPPS workflow for incorporating this compound.

Decision Pathway for Histidine Side-Chain Protection Strategy

His_Protection_Strategy start Select Histidine Protection Strategy standard_synthesis Standard Fmoc-SPPS? start->standard_synthesis standard_choice Use Acid-Labile Group (Trt, Boc, Mmt) standard_synthesis->standard_choice Yes experimental_synthesis Experimental Protocol? standard_synthesis->experimental_synthesis No experimental_synthesis->standard_choice No fmoc_choice Use this compound experimental_synthesis->fmoc_choice Yes optimize Requires Extensive Optimization of Deprotection Step fmoc_choice->optimize

Caption: Decision pathway for selecting a histidine side-chain protection strategy.

Troubleshooting

IssuePotential CauseRecommended Solution
Premature loss of side-chain Fmoc group Deprotection conditions are too harsh.Decrease the concentration of the base, shorten the deprotection time, or switch to a bulkier, less nucleophilic base (e.g., DBU).
Incomplete Nα-Fmoc deprotection Deprotection conditions are too mild.Gradually increase the base concentration or deprotection time. Ensure thorough washing to remove any residual reagents that may interfere.
High levels of racemization at the histidine residue Prolonged activation time; use of strong bases during coupling.Use a carbodiimide-based coupling reagent (e.g., DIC/Oxyma Pure) to avoid strong bases. Minimize pre-activation time.
Low peptide yield Incomplete coupling or deprotection at multiple cycles.Optimize both the coupling and the modified deprotection steps. Perform a test cleavage of a small amount of resin to identify the point of failure.

Conclusion

The use of this compound in automated peptide synthesis represents a significant deviation from standard, well-established protocols. The primary obstacle is the lack of orthogonality between the Nα- and side-chain protecting groups. The theoretical protocols provided herein offer a starting point for researchers interested in exploring this unconventional strategy. Success will be highly dependent on the careful optimization of the Nα-Fmoc deprotection step to achieve selective cleavage without affecting the side-chain protection. Rigorous analytical monitoring at each stage of the synthesis is paramount to developing a viable protocol. For most applications, the use of standard, commercially available Fmoc-histidine derivatives with acid-labile side-chain protection remains the most reliable and efficient approach.

References

Application of Fmoc-Protected Histidine in the Preparation of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and biomedical research, enabling the rapid screening of vast numbers of molecules for therapeutic potential. The incorporation of histidine residues into these libraries is often crucial for biological activity, as the imidazole side chain can participate in key interactions such as proton transfer, metal ion coordination, and hydrogen bonding. In solid-phase peptide synthesis (SPPS), the most widely used method for creating peptide libraries, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is favored for its mild deprotection conditions.[][2]

This document provides detailed application notes and protocols for the use of Fmoc-protected histidine derivatives in the synthesis of peptide libraries. While the query specified "Fmoc-His(Fmoc)-OH," it is important to note that the use of an Fmoc group for side-chain protection of histidine is not a standard practice, as it would be cleaved under the same basic conditions used to remove the Nα-Fmoc group, thus negating the principle of orthogonal protection. Therefore, this guide will focus on the commonly employed and well-documented side-chain protected Fmoc-Histidine derivatives, such as Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(MBom)-OH, which are critical for the successful synthesis of high-quality peptide libraries.

Challenges in Incorporating Histidine

The primary challenge in incorporating histidine into peptide chains via SPPS is the susceptibility of its chiral center to racemization during the coupling step.[3][4] The imidazole ring of histidine can act as an intramolecular base, leading to the formation of an achiral intermediate and subsequent loss of stereochemical integrity.[3] This can result in a mixture of D- and L-histidine-containing peptides, complicating purification and interpretation of biological data.

To mitigate racemization, the imidazole nitrogen is protected with a suitable protecting group. The choice of this protecting group, along with the coupling reagents and reaction conditions, significantly impacts the level of racemization.[4][5]

Data Presentation: Impact of Side-Chain Protection and Reaction Conditions on Histidine Racemization

The selection of an appropriate side-chain protecting group for histidine is critical to minimize racemization during peptide synthesis. The following table summarizes quantitative data on the percentage of racemization observed with different Fmoc-histidine derivatives and coupling conditions.

Fmoc-His DerivativeCoupling ConditionsPre-activation Time (min)Racemization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA01.0[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA57.8[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA50.3[4]
Fmoc-His(Trt)-OHMicrowave (80°C)-16.6[4]
Fmoc-His(MBom)-OHMicrowave (80°C)-0.8[4]
Fmoc-His(Trt)-OH50°C, 10 min-6.8[6]
Fmoc-His(Boc)-OH50°C, 10 min-0.18[6]
Fmoc-His(Trt)-OH90°C->16[6]
Fmoc-His(Boc)-OH90°C-0.81[6]

Data adapted from Advances in Fmoc solid-phase peptide synthesis - PMC - NIH and Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[4][6]

Experimental Protocols

The following protocols provide detailed methodologies for the manual and automated solid-phase synthesis of peptide libraries incorporating Fmoc-protected histidine.

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Library

This protocol outlines the manual synthesis of a peptide library on a Rink Amide resin, which will yield a C-terminally amidated peptide library upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including a side-chain protected Fmoc-His derivative, e.g., Fmoc-His(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[5]

    • Shake for 20 minutes at room temperature.[5]

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[5]

  • Coupling of Fmoc-Protected Histidine:

    • In a separate vial, dissolve the Fmoc-His(side-chain protected)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.[7]

    • Add DIPEA (6 eq.) to the solution and pre-activate for a minimal time (e.g., 2-5 minutes).[5][7]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin.[7]

    • Shake for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.[5]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.[5]

    • Dry the peptide pellet.

    • Purify the peptide library using reverse-phase HPLC.[5]

Protocol 2: Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers significantly streamline the synthesis process. The following is a general protocol that can be adapted for most instruments.

Materials and Reagents:

  • Appropriate resin (e.g., Rink Amide for C-terminal amides)

  • Fmoc-amino acids (including a side-chain protected Fmoc-His derivative)

  • Reagent solutions for the synthesizer:

    • Coupling activator (e.g., HBTU/HOBt or HATU)

    • Activator base (e.g., DIPEA or NMM)

    • Deprotection reagent (e.g., 20% piperidine in DMF)[5]

    • Washing solvents (DMF, DCM)

    • Cleavage cocktail

Procedure:

  • Resin Loading: Load the appropriate amount of resin into the reaction vessel of the synthesizer.[5]

  • Sequence Programming: Program the desired peptide sequences for the library, including the position for the incorporation of the Fmoc-protected histidine.[5]

  • Reagent Preparation: Prepare and load the solutions of Fmoc-amino acids, activators, bases, and deprotection reagent into the synthesizer.[5]

  • Synthesis Execution: The synthesizer will automatically perform the following cycles for each amino acid:

    • Fmoc deprotection with 20% piperidine in DMF.[5]

    • Washing with DMF.[5]

    • Coupling of the pre-activated Fmoc-amino acid.[5]

    • Washing with DMF.[5]

  • Final Cleavage and Deprotection: Upon completion of the synthesis, the peptide library can be cleaved from the resin either manually (as described in Protocol 1) or using an automated cleavage module if available.

  • Purification: Purify the resulting peptide library using reverse-phase HPLC.

Visualizations

Experimental Workflow for Peptide Library Synthesis

Peptide_Library_Synthesis cluster_0 Resin Resin Selection (e.g., Rink Amide) Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotection1->Coupling HisCoupling Fmoc-His(X)-OH Coupling (Minimized Pre-activation) Wash1 Washing (DMF, DCM) Coupling->Wash1 HisCoupling->Coupling Special consideration for Histidine Loop Repeat for each Amino Acid Wash1->Loop Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 Loop->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Library Peptide Library Purification->Library

Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide Library.

Logical Relationship of Factors Affecting Histidine Racemization

Racemization_Factors Racemization Histidine Racemization PeptidePurity Final Peptide Library Purity & Biological Activity Racemization->PeptidePurity Impacts SideChainProtection Side-Chain Protecting Group (e.g., Trt, Boc, MBom) SideChainProtection->Racemization Influences CouplingReagent Coupling Reagent (e.g., HBTU, HATU) CouplingReagent->Racemization Influences ReactionConditions Reaction Conditions (Temperature, Time) ReactionConditions->Racemization Influences

Caption: Key Factors Influencing Histidine Racemization in Peptide Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Racemization of Fmoc-Protected Histidine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing and preventing the racemization of Fmoc-protected histidine derivatives during peptide synthesis.

A Note on Fmoc-His(Fmoc)-OH: The query specified this compound. It is important to note that this is not a standard or commonly utilized protecting group strategy for histidine in solid-phase peptide synthesis (SPPS). The more prevalent and well-documented derivatives include Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and those with imidazole nitrogen protection at the π-position, such as Fmoc-His(MBom)-OH. This guide will focus on the prevention of racemization for these widely used derivatives, as the principles and troubleshooting strategies are directly applicable.

Frequently Asked Questions (FAQs)

Q1: Why is histidine so susceptible to racemization during coupling?

A1: Histidine is particularly prone to racemization due to its imidazole side chain. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1][2]

Q2: What is the most effective strategy to prevent histidine racemization?

A2: The most effective strategy is to protect the imidazole side chain, particularly at the π-nitrogen (Nπ).[1][3] By attaching a protecting group to this nitrogen, its ability to act as an intramolecular base is diminished, thus preserving the stereochemical integrity of the histidine residue. Derivatives like Fmoc-His(MBom)-OH or Fmoc-His(Boc)-OH are designed for this purpose.[2]

Q3: How do different side-chain protecting groups for histidine compare in preventing racemization?

A3: The choice of the side-chain protecting group is critical. The commonly used Fmoc-His(Trt)-OH, where the trityl group is on the τ-nitrogen, offers minimal protection against racemization because the π-nitrogen remains unprotected.[4] In contrast, protecting groups on the π-nitrogen, such as Methoxybenzyloxymethyl (MBom) or t-Butoxymethyl (Bum), are much more effective at suppressing racemization.[1][5] The Boc protecting group in Fmoc-His(Boc)-OH has also been shown to significantly reduce racemization compared to Fmoc-His(Trt)-OH.[2]

Q4: Which coupling reagents are recommended for coupling Fmoc-protected histidine?

A4: The choice of coupling reagent significantly impacts the extent of racemization. While highly reactive uronium/aminium reagents like HATU and HBTU can be effective, they may increase the risk of racemization when used with a base.[4] Carbodiimide reagents such as DIC, when used in combination with racemization-suppressing additives like Oxyma or HOBt, are a good choice.[6][7] For particularly challenging couplings, phosphonium reagents like PyBOP can also be considered.

Q5: How does temperature affect histidine racemization?

A5: Higher temperatures accelerate the rate of racemization.[2] This is particularly relevant in microwave-assisted peptide synthesis. Lowering the coupling temperature for the histidine residue can significantly reduce the formation of the D-isomer.[2]

Troubleshooting Guide

Problem: Significant racemization of my histidine residue is detected after synthesis.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Potential Cause Troubleshooting Steps
Inappropriate Side-Chain Protection The use of Fmoc-His(Trt)-OH leaves the π-nitrogen of the imidazole ring unprotected, making it highly susceptible to racemization.[4] Solution: Switch to a histidine derivative with π-nitrogen protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which are designed to suppress racemization.[2][3]
Suboptimal Coupling Reagents and Additives Certain coupling reagents, especially when used without appropriate additives, can promote racemization. Prolonged pre-activation times can also increase the risk.[7] Solution: 1. If using a carbodiimide like DIC, always include a racemization-suppressing additive such as Oxyma or HOBt.[6] 2. Minimize the pre-activation time of the Fmoc-His-OH derivative before adding it to the resin. Consider in situ activation protocols.[7] 3. For Fmoc-His(Trt)-OH, avoid strong bases during activation if possible.
Elevated Coupling Temperature Higher temperatures, especially in microwave-assisted synthesis, can significantly increase the rate of racemization.[2] Solution: 1. Perform the coupling of the histidine residue at a lower temperature, for example, room temperature or even 0°C. 2. If using a microwave synthesizer, reduce the coupling temperature for the histidine residue to 50°C or lower.[2]
Excessive Base Concentration The presence of a strong base, often used with uronium/aminium coupling reagents, can facilitate the abstraction of the α-proton, leading to racemization.[4] Solution: 1. Use a weaker or more sterically hindered base, such as collidine, instead of DIPEA.[4] 2. Use the minimum amount of base necessary for the coupling reaction.

Quantitative Data on Histidine Racemization

The following tables summarize the extent of racemization observed under different experimental conditions.

Table 1: Effect of Side-Chain Protecting Group and Temperature on D-Histidine Formation

Fmoc-His DerivativeCoupling Temperature (°C)% D-Isomer Formation
Fmoc-His(Trt)-OH506.8%
Fmoc-His(Boc)-OH500.18%
Fmoc-His(Trt)-OH90>16%
Fmoc-His(Boc)-OH900.81%
Data from a study on the synthesis of Liraglutide.[2]

Table 2: Influence of Coupling Reagents on Racemization of Fmoc-His(Trt)-OH

Coupling ReagentAdditiveBase% D-Isomer Formation
DICOxyma-1.0%
TBECOxyma-0.43%
DICHONB/HOBt-0.3%
Data from a study on the synthesis of a GHF tripeptide.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-His(Boc)-OH using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of Fmoc-His(Boc)-OH.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates completion).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Microwave-Assisted Coupling of Fmoc-His(Boc)-OH

This protocol is adapted for microwave peptide synthesizers to reduce racemization at elevated temperatures.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: Prepare stock solutions of 0.2 M Fmoc-His(Boc)-OH in DMF, 1.0 M DIC in DMF, and 1.0 M Oxyma in DMF.

  • Coupling Cycle:

    • Add 5 equivalents of the Fmoc-His(Boc)-OH solution to the resin.

    • Add 5 equivalents of the DIC solution.

    • Add 5 equivalents of the Oxyma solution.

  • Microwave Irradiation: Irradiate the reaction vessel in the microwave synthesizer for 10 minutes at a controlled temperature of 50°C.

  • Washing: Following the coupling, wash the resin thoroughly with DMF.

Visualizations

Caption: Mechanism of Histidine Racemization.

Troubleshooting_Workflow start High Histidine Racemization Detected q1 Are you using Fmoc-His(Trt)-OH? start->q1 sol1 Switch to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH q1->sol1 Yes q2 What is your coupling temperature? q1->q2 No end Monitor Racemization Levels sol1->end sol2 Lower temperature to RT or 50°C for microwave synthesis q2->sol2 High (>RT) q3 Are you using a base (e.g., DIPEA)? q2->q3 Room Temp sol2->end sol3 Use minimal amount of base or switch to a weaker base like collidine q3->sol3 Yes q4 Are you using additives with carbodiimides (e.g., DIC)? q3->q4 No sol3->end sol4 Add Oxyma or HOBt to the coupling reaction q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for histidine racemization.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-His(Fmoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low coupling efficiency when using this compound in our solid-phase peptide synthesis. What is the primary cause of this issue?

The most significant challenge and likely cause of low coupling efficiency with this compound is the lability of the side-chain Fmoc protecting group under the same conditions used to remove the Nα-Fmoc group. The side-chain Fmoc group is susceptible to cleavage by the piperidine solution used for Nα-deprotection. This premature deprotection of the histidine side chain can lead to several complications, including side reactions and incomplete coupling, ultimately resulting in a lower yield of the desired peptide.

Q2: What are the potential side reactions that can occur due to the premature removal of the side-chain Fmoc group from this compound?

Premature deprotection of the imidazole side chain of histidine can lead to several side reactions that reduce coupling efficiency and purity:

  • Racemization: The unprotected imidazole π-nitrogen can catalyze the abstraction of the α-proton of the activated histidine, leading to racemization. This results in the incorporation of D-histidine, which can affect the peptide's biological activity.[1][2][3]

  • Side-chain Acylation: The newly exposed and unprotected imidazole nitrogen can be acylated by the incoming activated amino acid, leading to branched peptide impurities.

  • Peptide Aggregation: Peptides containing unprotected histidine residues are more prone to aggregation, which can hinder the accessibility of the N-terminal amine for subsequent coupling steps.

Q3: Are there alternative Fmoc-histidine derivatives that can mitigate these coupling issues?

Yes, several alternative Fmoc-histidine derivatives with more stable side-chain protecting groups are commercially available and widely used to overcome the challenges associated with this compound. The choice of derivative often depends on the specific peptide sequence and synthesis conditions.

Here is a comparison of commonly used Fmoc-histidine derivatives:

DerivativeSide-Chain Protecting GroupKey AdvantagesKey Disadvantages
Fmoc-His(Trt)-OH Trityl (Trt)Widely used, compatible with standard Fmoc chemistry.Prone to racemization, especially with prolonged pre-activation or base-mediated coupling.[4]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Significantly reduces racemization compared to Trt-protected histidine.[5][6]Requires strong acid for final cleavage.
Fmoc-His(MBom)-OH 4-methoxybenzyloxymethylOffers excellent protection against racemization.Can be more expensive and may require specific cleavage cocktails.[4]
Fmoc-His(3-Bum)-OH t-butoxymethylProvides good protection against racemization.[7][8]May require scavengers during cleavage to prevent side reactions.[8]

Q4: Can we optimize our coupling protocol to improve the efficiency of this compound?

While switching to a more suitable histidine derivative is the recommended approach, you can try to optimize your protocol if you must use this compound. However, success may be limited.

  • Use a milder base for Fmoc deprotection: Consider using a more dilute piperidine solution or alternative bases, although this may lead to incomplete Nα-Fmoc removal.

  • Minimize pre-activation time: Prolonged pre-activation of histidine can increase the risk of racemization.[4]

  • Choose appropriate coupling reagents: Utilizing coupling reagents that minimize racemization, such as DIC/Oxyma, can be beneficial.[5]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot low coupling efficiency issues when working with histidine-containing peptides, with a focus on replacing the problematic this compound.

Issue: Low yield and purity of the target peptide containing histidine.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Coupling Efficiency with this compound check_reagent Is this compound the only available derivative? start->check_reagent switch_derivative Switch to a more stable Fmoc-His derivative (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH) check_reagent->switch_derivative No optimize_coupling Optimize Coupling Protocol for This compound (Not Recommended) check_reagent->optimize_coupling Yes coupling_reagents Select Appropriate Coupling Reagents (e.g., DIC/Oxyma) switch_derivative->coupling_reagents optimize_coupling->coupling_reagents monitor_reaction Monitor Coupling Reaction (e.g., Kaiser Test) coupling_reagents->monitor_reaction double_couple Perform Double Coupling monitor_reaction->double_couple Positive Test analyze_purity Analyze Peptide Purity (HPLC, Mass Spectrometry) monitor_reaction->analyze_purity Negative Test double_couple->monitor_reaction success Successful Synthesis analyze_purity->success High Purity failure Persistent Issues: Re-evaluate Strategy analyze_purity->failure Low Purity

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Fmoc-His(Trt)-OH

This protocol describes a standard manual solid-phase synthesis coupling step for a more stable histidine derivative.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[9]

Protocol 2: Microwave-Assisted SPPS with Fmoc-His(Boc)-OH for Reduced Racemization

This protocol utilizes microwave energy to enhance coupling efficiency while using a racemization-resistant histidine derivative.

  • Resin and Reagents:

    • Use a suitable resin for microwave synthesis.

    • Prepare solutions of 20% piperidine with 0.1 M Oxyma Pure in DMF for deprotection.

    • Prepare a 0.2 M solution of Fmoc-His(Boc)-OH and a 1.0 M solution of DIC and 1.0 M Oxyma Pure in DMF for coupling.[5]

  • Microwave Synthesis Program:

    • Deprotection: 1 minute at 90°C.

    • Coupling: 2 minutes at 90°C.[5]

  • Cleavage and Analysis:

    • After synthesis completion, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the peptide in cold diethyl ether, lyophilize, and analyze by HPLC and mass spectrometry.

Quantitative Data on Racemization

The choice of histidine derivative and coupling conditions significantly impacts the level of racemization (D-isomer formation).

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[5]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[5]
Fmoc-His(Trt)-OH90°C, 2 min>16%[5]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[5]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%Novabiochem® Letters 2 .15Vol.
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA0.3%Novabiochem® Letters 2 .15Vol.

Signaling Pathway of Histidine Racemization

HistidineRacemization cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway activated_his Activated Fmoc-His imidazole_N Imidazole π-Nitrogen (Unprotected) activated_his->imidazole_N Proximity alpha_H α-Proton imidazole_N->alpha_H Abstracts enolate Achiral Enolate Intermediate alpha_H->enolate Forms d_his D-Histidine enolate->d_his Re-protonation l_his L-Histidine enolate->l_his Re-protonation

Caption: Mechanism of histidine racemization during peptide synthesis.

References

Strategies to minimize side reactions with Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize side reactions when using Fmoc-His(Fmoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other protected histidine derivatives?

A1: The primary advantage of using this compound is the significant reduction in racemization of the histidine residue during peptide coupling steps. The Fmoc group on the π-nitrogen of the imidazole ring acts as an electron-withdrawing group, which decreases the nucleophilicity of the imidazole nitrogen and minimizes its catalytic effect on the racemization process. This protection strategy is particularly beneficial when synthesizing long or complex peptides where the risk of enantiomeric impurity accumulation is high.

Q2: What are the main side reactions associated with this compound?

A2: Despite its advantages, several side reactions can occur with this compound:

  • Racemization: Although significantly reduced, racemization can still occur, especially with prolonged activation times or the use of certain coupling reagents.

  • Premature Side-Chain Deprotection: The side-chain Fmoc group is labile to the standard piperidine conditions used for Nα-Fmoc removal, leading to its partial or complete cleavage during the synthesis.

  • Modification of the Imidazole Ring: The unprotected τ-nitrogen can be susceptible to modification, such as alkylation or acylation, if reactive species are present.

  • Formation of Piperidinyl-Adducts: During Nα-Fmoc deprotection with piperidine, the cleaved Fmoc group can react with piperidine to form a reactive intermediate that can, in turn, modify the peptide chain.

Q3: Is the side-chain Fmoc group stable during standard SPPS cycles?

A3: The side-chain Fmoc group on the histidine imidazole ring is not fully stable to the repeated piperidine treatments used for Nα-Fmoc deprotection. Its stability is influenced by the deprotection conditions, such as the concentration of piperidine and the treatment time. This premature deprotection can expose the imidazole side chain to subsequent modifications during the synthesis.

Troubleshooting Guide

Problem 1: High levels of histidine racemization are observed in the final peptide.

Potential Cause Recommended Solution
Prolonged activation time during coupling.Minimize the pre-activation time of the this compound amino acid before adding it to the resin. Ideally, perform the activation in situ.
Use of a coupling reagent known to promote racemization.For critical applications, consider using coupling reagents with a lower propensity for racemization, such as COMU or HCTU, in the presence of a base like DIPEA. Avoid highly reactive carbodiimides without an additive.
Inappropriate base or base concentration.Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) at a controlled concentration. Excess base can accelerate racemization.

Problem 2: Mass spectrometry analysis shows unexpected peptide modifications corresponding to the loss of the side-chain Fmoc group and/or subsequent additions.

Potential Cause Recommended Solution
Premature cleavage of the side-chain Fmoc group by piperidine.Reduce the piperidine concentration for Nα-Fmoc deprotection from the standard 20% to a lower concentration (e.g., 10%) or use a shorter deprotection time, if compatible with complete Nα-Fmoc removal.
Modification of the exposed imidazole nitrogen after premature deprotection.If premature deprotection is unavoidable, ensure that subsequent coupling steps are efficient and that no reactive intermediates are present that could modify the histidine side chain. The use of a scavenger, such as a small amount of a primary amine, during deprotection might be considered, but this requires careful optimization.

Quantitative Data Summary

The following table summarizes the extent of racemization of Fmoc-His(Trt)-OH and this compound with different coupling reagents.

Amino Acid DerivativeCoupling Reagent% D-His Isomer (Racemization)Reference
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA10-50%
This compoundHBTU/HOBt/DIPEA<1%
This compoundPyBOP/DIPEA<0.5%
This compoundHATU/DIPEA<0.2%

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Swell the resin in a suitable solvent (e.g., DMF or NMP).

  • Perform Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes).

  • Add the activated amino acid solution to the resin.

  • Couple for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a ninhydrin test to confirm complete coupling.

Protocol 2: Reduced Racemization Coupling Protocol for this compound

  • Follow steps 1-3 from the standard protocol.

  • In a separate vessel, dissolve this compound (3 equivalents) and a low-racemization coupling reagent (e.g., COMU, 3 equivalents) in DMF.

  • Add this solution to the resin, followed immediately by the addition of DIPEA (6 equivalents). This in-situ activation minimizes the time the activated amino acid spends in solution, reducing the opportunity for racemization.

  • Couple for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Monitor the coupling reaction using a ninhydrin test.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Reaction FmocHis This compound ActivatedEster Activated Ester Intermediate FmocHis->ActivatedEster Coupling Reagent Oxazolone Oxazolone Formation ActivatedEster->Oxazolone CoupledPeptide Coupled Peptide (L-His) ActivatedEster->CoupledPeptide RacemizedHis Racemized Histidine Oxazolone->RacemizedHis PeptideChain N-terminal of Peptide Chain PeptideChain->CoupledPeptide

Caption: Racemization pathway of this compound during activation.

troubleshooting_workflow Start High Racemization Detected CheckActivation Review Activation Protocol Start->CheckActivation CheckReagent Analyze Coupling Reagent Start->CheckReagent CheckBase Examine Base and Concentration Start->CheckBase ProlongedActivation Prolonged Activation? CheckActivation->ProlongedActivation HighRacReagent Using High-Racemization Reagent? CheckReagent->HighRacReagent ExcessBase Excessive Base? CheckBase->ExcessBase ProlongedActivation->CheckReagent No Sol1 Use in-situ activation ProlongedActivation->Sol1 Yes HighRacReagent->CheckBase No Sol2 Switch to low-racemization reagent (e.g., COMU) HighRacReagent->Sol2 Yes Sol3 Reduce base concentration ExcessBase->Sol3 Yes

Caption: Troubleshooting workflow for histidine racemization.

Technical Support Center: Optimizing Fmoc-His(Fmoc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Fmoc-His(Fmoc)-OH incorporation in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The incorporation of this compound, and more commonly its variants with other side-chain protecting groups like Trityl (Trt), presents several challenges. The most significant issue is the high susceptibility of histidine to racemization, where the stereochemical integrity of the amino acid is compromised.[1][2][3][4] This is primarily due to the imidazole side chain, where the π-nitrogen (Nπ) can act as an intramolecular base, abstracting the α-proton during the activation of the carboxyl group.[2] This leads to a mixture of L- and D-histidine enantiomers in the final peptide.

Another major challenge is low coupling efficiency, which stems from the steric hindrance caused by the bulky Fmoc protecting groups on both the α-amino group and the imidazole side chain.[5] This steric bulk can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[5] Inefficient coupling can lead to deletion sequences, resulting in a lower yield of the desired peptide.

Q2: How can racemization of histidine be minimized during coupling?

The most effective strategy to combat racemization is to protect the imidazole side chain, particularly at the π-nitrogen, to diminish its ability to act as an internal base.[2] While the Trityl (Trt) group is widely used, it protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.[2]

Several alternative protecting groups have been shown to be more effective in reducing racemization:

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group is highly effective at minimizing racemization, even at the elevated temperatures used in microwave-assisted synthesis.[2][6][7]

  • π-Benzyloxymethyl (Bom) and Methoxybenzyl (Momb): These groups, by protecting the π-imidazole nitrogen, significantly reduce the risk of racemization.[2][8]

  • t-Butoxymethyl (Bum): The use of Fmoc-His(3-Bum)-OH has been shown to prevent racemization during peptide coupling reactions.[9][10]

Additionally, the choice of coupling reagents and conditions plays a crucial role. Additives like HOBt, 6-Cl-HOBt, or HOAt can help suppress racemization.[8] Using milder activation conditions and avoiding prolonged pre-activation times can also be beneficial.[3]

Q3: What strategies can be employed to improve the coupling efficiency of bulky amino acids like this compound?

To overcome low coupling efficiency due to steric hindrance, several strategies can be implemented:

  • Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary.[5] Consider switching from standard carbodiimides like DIC to more powerful phosphonium or aminium/uronium salt-based reagents such as HATU, HBTU, or PyBOP.[5] COMU is another highly efficient and soluble coupling reagent.[5]

  • Increase Reaction Time and Temperature: Extending the coupling time can help drive the reaction to completion.[5] Increasing the reaction temperature, for instance through microwave-assisted SPPS, can also enhance coupling efficiency for difficult sequences.[5][11]

  • Double Coupling: Performing the coupling step twice for the bulky amino acid can significantly improve its incorporation and reduce the presence of deletion sequences.[5][12][13]

  • Solvent Choice: While DMF is a standard solvent, aggregation of the growing peptide chain can hinder coupling. In such cases, switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the solvent can help disrupt aggregation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete coupling of this compound.Perform a double coupling for the histidine residue.[5][12] Use a more potent coupling reagent like HATU or COMU.[5] Increase the coupling time and/or temperature.[5]
Presence of Deletion Sequences (Peptide missing Histidine) Steric hindrance preventing complete coupling.Optimize coupling conditions as mentioned above. Consider using a resin with a lower substitution level to reduce steric crowding.
Presence of Diastereomeric Impurities (D-His) Racemization of the histidine residue during activation and coupling.Use a histidine derivative with a π-nitrogen protecting group (e.g., Boc, Bom, Bum).[2][6][9] Add racemization-suppressing additives like HOBt or HOAt to the coupling mixture.[8] Avoid prolonged pre-activation and excessive base.[3]
Resin Shrinking or Poor Swelling Aggregation of the peptide-resin, hindering reagent access.Switch to a more effective solvent for disrupting aggregation, such as NMP or a mixture containing DMSO.[8] Sonicate the reaction mixture to break up aggregates.[8]
Incomplete Fmoc Deprotection Aggregation of the peptide chain preventing complete access of the deprotection reagent.Switch to a stronger deprotection reagent, for example by adding DBU to the piperidine solution.[8] Increase the deprotection time or perform a double deprotection.

Quantitative Data on Histidine Racemization

The choice of protecting group and coupling conditions significantly impacts the degree of histidine racemization. The following table summarizes reported data on D-isomer formation under various conditions.

Histidine Derivative Coupling Conditions % D-Isomer Formation Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA7.8%[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA0.3%[4]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%[4]
Fmoc-His(MBom)-OHMicrowave at 80°C0.8%[4]
Fmoc-His(Trt)-OH10 min at 50°C6.8%[6]
Fmoc-His(Boc)-OH10 min at 50°C0.18%[6]
Fmoc-His(Trt)-OH2 min at 90°C>16%[6]
Fmoc-His(Boc)-OH2 min at 90°C0.81%[6]
Fmoc-His(3-Bum)-OHTBTU/DIPEANo racemization detected[9]

Experimental Protocols

Protocol 1: Standard HBTU/DIPEA Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard manual solid-phase synthesis coupling step for Fmoc-His(Trt)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add fresh 20% piperidine in DMF and agitate for another 15 minutes. Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[14]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[14]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[14]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[14]

Protocol 2: DEPBT Coupling to Suppress Racemization

DEPBT is a coupling reagent known for its ability to mediate amide bond formation with remarkable resistance to racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.[15]

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (1.5 equivalents) in DMF.

  • Coupling: Add the amino acid solution to the resin, followed by 3 equivalents of DIPEA and 1.5 equivalents of DEPBT. Shake the mixture at room temperature for 1-2 hours.[2]

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[2]

Protocol 3: DIC/Oxyma Coupling for Fmoc-His(Boc)-OH

DIC/Oxyma Pure activation is reported to give superior results in terms of both coupling efficiency and suppression of racemization.[6]

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1, with the modification of using 20% piperidine and 0.1 M Oxyma Pure in DMF for deprotection.[6]

  • Coupling Solution Preparation: Prepare a 0.2 M solution of Fmoc-His(Boc)-OH in DMF.

  • Coupling: Perform the coupling using a 5-fold excess of the Fmoc-amino acid solution with 1.0 M DIC and 1.0 M Oxyma Pure in DMF.[6] The reaction can be carried out at elevated temperatures (e.g., 50°C for 10 minutes) for improved efficiency with minimal racemization.[6]

  • Washing: After coupling, wash the resin thoroughly with DMF.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Iteration Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash (DMF & DCM) Fmoc_Deprotection->Washing_1 AA_Activation Amino Acid Activation (e.g., HBTU/DIPEA) Washing_1->AA_Activation Coupling Coupling to Resin AA_Activation->Coupling Washing_2 Wash (DMF & DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

troubleshooting_logic cluster_solutions Potential Solutions cluster_racemization Racemization Check Start Low Coupling Efficiency for Fmoc-His-OH Change_Reagent Use Stronger Coupling Reagent (HATU, COMU) Start->Change_Reagent Double_Couple Perform Double Coupling Start->Double_Couple Increase_Temp_Time Increase Temperature/Time (Microwave SPPS) Start->Increase_Temp_Time Change_Solvent Change Solvent (NMP, add DMSO) Start->Change_Solvent Check_Diastereomers Analyze for D-His Isomer Change_Reagent->Check_Diastereomers Increase_Temp_Time->Check_Diastereomers Use_Pi_Protection Use His derivative with π-imidazole protection (Boc, Bum, MBom) Check_Diastereomers->Use_Pi_Protection If D-His is high Add_Suppressor Add Racemization Suppressor (HOBt, HOAt) Check_Diastereomers->Add_Suppressor If D-His is high

Caption: Troubleshooting logic for low coupling efficiency of Fmoc-His-OH.

References

Technical Support Center: Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-His(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments, with a focus on aggregation, solubility, and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary characteristic?

This compound is a derivative of histidine used in Fmoc-based solid-phase peptide synthesis where both the α-amino group and the imidazole nitrogen of the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. A key characteristic of this derivative is the lability of the side-chain Fmoc group under the same conditions as the Nα-Fmoc group (typically 20% piperidine in DMF). This means the side-chain protection is removed at every deprotection step.

Q2: What are the potential advantages and disadvantages of using this compound?

  • Potential Advantage: It can be useful for the synthesis of short peptides or for introducing a histidine residue near the N-terminus where side-chain protection in the final peptide is not required.

  • Disadvantage: The primary drawback is the repeated deprotection of the side chain, which can lead to side reactions on the unprotected imidazole nitrogen in subsequent coupling steps. Furthermore, the bulky and aromatic nature of the two Fmoc groups can contribute to aggregation and solubility issues.

Q3: What are the common signs of on-resin peptide aggregation?

Common indicators of aggregation during SPPS include:

  • Poor Resin Swelling: The peptide-resin matrix may not swell adequately or may even shrink.

  • Incomplete Fmoc Deprotection: The deprotection solution (e.g., piperidine in DMF) may have difficulty accessing the Fmoc group, leading to incomplete removal.

  • Slow or Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and deletion sequences.

  • Colorimetric Test Failures: Monitoring tests like the Kaiser test may give a false negative (yellow beads) in cases of severe aggregation because the ninhydrin reagent cannot access the free amines within the aggregated structure.

Q4: Besides aggregation, what is a major side reaction associated with histidine derivatives in SPPS?

Histidine is particularly prone to racemization (epimerization) during the activation step of coupling.[1][2] This is due to the imidazole nitrogen facilitating the removal of the α-proton of the activated amino acid.[1][2] The extent of racemization is influenced by the choice of protecting group, coupling reagents, and reaction conditions. While Fmoc-His(Trt)-OH is commonly used, it is known to be susceptible to racemization, especially with base-mediated coupling methods and at elevated temperatures.[3]

Troubleshooting Guide for this compound and Other Histidine Derivatives

This guide will help you diagnose and resolve common issues encountered when using this compound and other histidine derivatives.

Issue 1: Poor Coupling Efficiency or Incomplete Deprotection

Possible Cause: Peptide aggregation on the solid support.

Troubleshooting Workflow:

start Low Coupling Efficiency or Incomplete Deprotection check_swelling Observe Resin Swelling start->check_swelling solvent Modify Solvent System (e.g., NMP, DMSO/DMF) check_swelling->solvent Poor Swelling end Improved Synthesis check_swelling->end Good Swelling (Consider other issues) temp Increase Temperature or Use Microwave Synthesis solvent->temp chaotropes Use Chaotropic Agents (e.g., LiCl, KSCN) temp->chaotropes backbone_mod Incorporate Backbone Modification (e.g., Pseudoproline, Dmb-dipeptides) chaotropes->backbone_mod resin_change Switch to a Different Resin (e.g., lower substitution, PEG-based) backbone_mod->resin_change resin_change->end start Presence of D-His Isomer check_coupling Review Coupling Conditions start->check_coupling coupling_reagent Use Carbodiimide-based Activation (e.g., DIC/OxymaPure) check_coupling->coupling_reagent Using Uronium-based Reagents end Reduced Racemization check_coupling->end Optimized Conditions temp Lower Coupling Temperature (e.g., room temperature or 50°C) coupling_reagent->temp preactivation Minimize Pre-activation Time temp->preactivation alt_his Use Alternative Histidine Derivative (e.g., Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH) preactivation->alt_his alt_his->end

References

Identifying and removing byproducts from Fmoc-His(Fmoc)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-His(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form. The most common include:

  • Dipeptides (Fmoc-His(Fmoc)-His-OH): These form when a molecule of already formed this compound reacts with the activated Fmoc reagent.[1][2] This leads to the insertion of an extra amino acid during peptide synthesis.

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[2] Their presence can lead to the incorporation of a β-alanine residue instead of the target amino acid.

  • Free Histidine: Incomplete reaction or premature deprotection can leave unreacted histidine in the final product.

  • Enantiomeric Impurities (D-His): Racemization, the conversion of the L-amino acid to its D-enantiomer, is a significant concern for histidine derivatives.[1][3][4] While protecting both imidazole nitrogens in this compound significantly suppresses racemization compared to single-protected versions like Fmoc-His(Trt)-OH, it can still occur to a minor extent, especially under harsh basic conditions or elevated temperatures.[1]

  • Residual Solvents and Reagents: Acetic acid and ethyl acetate are common impurities from the workup and crystallization steps.[5] Acetic acid, in particular, can act as a capping agent in subsequent peptide synthesis, leading to truncated sequences.[2][5]

Q2: How can I identify these byproducts in my this compound sample?

A2: A combination of analytical techniques is recommended for the accurate identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Fmoc-amino acids.[6] By using a suitable column and gradient, you can separate the main product from most byproducts. Dipeptides and other related impurities will typically have different retention times. Chiral HPLC can be used to quantify the amount of the D-enantiomer.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the identity of impurities. By analyzing the mass-to-charge ratio of the peaks observed in the HPLC chromatogram, you can determine the molecular weight of the byproducts and confirm their structures.

  • Gas Chromatography (GC): GC-based methods are often used to quantify the content of residual solvents like ethyl acetate and the presence of free amino acids.[2][5]

Q3: What are the best methods for removing byproducts from my this compound product?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is a powerful technique for removing most common byproducts, including dipeptides and residual reagents. The choice of solvent system is critical for effective purification.

  • Preparative HPLC: For achieving very high purity or for removing byproducts with similar solubility to the main product, preparative HPLC is the method of choice.

Q4: My HPLC analysis shows a peak with a slightly longer retention time than this compound. What could it be?

A4: A peak with a longer retention time on a reverse-phase HPLC column is typically more hydrophobic. In the context of this compound synthesis, this could potentially be the Fmoc-His(Fmoc)-His-OH dipeptide . Due to the presence of an additional Fmoc-His(Fmoc) unit, the dipeptide is significantly more hydrophobic than the monomer and will thus elute later. Mass spectrometry should be used to confirm the identity of this peak.

Q5: I am concerned about racemization. How can I minimize the formation of the D-enantiomer during synthesis?

A5: While this compound is designed to minimize racemization, certain precautions can further reduce its occurrence:

  • Control of Temperature: Avoid excessively high temperatures during the reaction and workup steps.

  • Base Selection and Stoichiometry: Use a non-nucleophilic base and carefully control its stoichiometry. Prolonged exposure to strong bases can increase the risk of racemization.

  • Activation Method: For subsequent use in peptide synthesis, the choice of coupling reagent and activation time is critical. Pre-activation of Fmoc-histidine derivatives can sometimes lead to increased racemization.[2]

Data Presentation

Table 1: Typical Purity Specifications and Byproduct Levels for this compound

ParameterTypical SpecificationPotential Impact on Peptide Synthesis
HPLC Purity ≥ 99.0%Ensures high-quality peptide synthesis with minimal side products.
Enantiomeric Purity (D-isomer) ≤ 0.2%Prevents incorporation of the incorrect stereoisomer, which can affect biological activity.[4]
Dipeptide Content ≤ 0.1%Avoids the insertion of an additional histidine residue in the peptide sequence.[2]
Free Histidine ≤ 0.2%Prevents side reactions and ensures accurate concentration of the desired building block.[2]
Acetate Content ≤ 0.02%Minimizes chain termination by capping during peptide synthesis.[2][5]
Ethyl Acetate Content ≤ 0.5%Reduces the risk of acetic acid formation during storage.[2]

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 25% to 100% B over 25 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol).

  • If impurities are insoluble, perform a hot filtration to remove them.

  • Slowly add a less polar solvent in which the product is less soluble (e.g., toluene or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by filtration and wash them with a small amount of the cold, less polar solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_result Final Product Synthesis Crude Product HPLC HPLC Analysis Synthesis->HPLC Initial Purity Check MS Mass Spectrometry HPLC->MS Identify Impurity Masses Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Recrystallization Recrystallization HPLC->Recrystallization Major Impurities Present Prep_HPLC Preparative HPLC HPLC->Prep_HPLC Minor or Co-eluting Impurities Recrystallization->HPLC Check Purity Pure_Product Pure this compound (>99% Purity) Recrystallization->Pure_Product Successful Removal Prep_HPLC->HPLC Check Purity Prep_HPLC->Pure_Product Successful Removal Byproduct_Structures cluster_main Main Product cluster_byproducts Common Byproducts Main This compound C₃₆H₂₉N₃O₆ MW: 599.63 Dipeptide Fmoc-His(Fmoc)-His-OH (Dipeptide) Beta_Alanine Fmoc-β-Ala-OH (β-Alanyl Impurity) D_Isomer Fmoc-D-His(Fmoc)-OH (Enantiomeric Impurity)

References

Technical Support Center: Stability of Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of base selection on the stability of Nα-Fmoc-N(im)-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound during solid-phase peptide synthesis (SPPS)?

A1: The primary concern is the premature cleavage of the fluorenylmethoxycarbonyl (Fmoc) group from the imidazole nitrogen of the histidine side chain. While both the α-amino (Nα) and imidazole (N(im)) Fmoc groups are removed by design during the standard deprotection step, the N(im)-Fmoc group can be more labile under certain conditions, leading to its partial and unintended removal during the coupling of subsequent amino acids, especially when a base is used as a catalyst. This premature deprotection can lead to side reactions, such as chain branching or modifications of the histidine side chain.

Q2: How does the choice of base for Fmoc deprotection affect the stability of the N(im)-Fmoc group?

A2: The N(im)-Fmoc group's stability is highly dependent on the base used for the deprotection of the Nα-Fmoc group. Generally, stronger bases or bases with higher nucleophilicity will lead to a faster cleavage of both Fmoc groups.

  • Piperidine: As the standard base for Fmoc removal, it efficiently cleaves both the Nα- and N(im)-Fmoc groups. The side-chain Fmoc group is removed concurrently with the N-terminal Fmoc protecting group.[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine.[2] Its use can be advantageous for difficult sequences where aggregation is an issue, but it may also lead to a more rapid and potentially less controlled removal of the N(im)-Fmoc group.

  • Tertiary Amines (e.g., DIPEA, Collidine): These bases are generally considered weaker for Fmoc removal and are typically used as catalysts during the coupling step.[3] While they are less likely to cause complete deprotection of the Nα-Fmoc group, their repeated use throughout the synthesis can contribute to the gradual loss of the more labile N(im)-Fmoc group.

Q3: Is the N(im)-Fmoc group more or less stable than the Nα-Fmoc group?

A3: The N(im)-Fmoc group is generally considered to be more labile than the Nα-Fmoc group. This is because the electronic environment of the imidazole ring can facilitate the base-catalyzed elimination reaction that removes the Fmoc group. Consequently, conditions that are optimized for the removal of the Nα-Fmoc group will also be effective, and potentially more rapid, for the removal of the N(im)-Fmoc group.

Q4: Can I use this compound for long peptide sequences?

A4: The use of this compound is generally recommended for the synthesis of shorter peptides or for introducing a histidine residue near the N-terminus of a peptide.[1] This is because with each deprotection cycle, the exposed imidazole nitrogen (after the N(im)-Fmoc is removed) could potentially interfere with subsequent couplings, although this is less of a concern than with an unprotected histidine side chain from the start. For longer sequences, alternative histidine derivatives with more stable side-chain protecting groups, such as Trityl (Trt) or tert-butyloxycarbonyl (Boc), are often preferred to prevent side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the target peptide and presence of side products related to histidine. Premature loss of the N(im)-Fmoc group, leading to a free imidazole side chain that can catalyze side reactions or cause incomplete coupling.Evaluate your base: If using a strong base like DBU, consider reducing the concentration or reaction time. For standard piperidine deprotection, ensure that the deprotection times are not excessively long.• Consider a different protected histidine: For longer or more complex peptides, switching to Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH may provide greater side-chain stability throughout the synthesis.
Evidence of chain branching at the histidine residue. The N(im)-Fmoc group was prematurely removed, and the newly deprotected imidazole nitrogen was acylated during a subsequent coupling step.Optimize coupling conditions: Avoid prolonged pre-activation times for the incoming amino acid, as this can increase the likelihood of side reactions.• Switch to a more stable protecting group: Fmoc-His(Trt)-OH is a common alternative that is generally stable to the basic conditions of Fmoc deprotection.
Incomplete removal of both Fmoc groups at the histidine position. Aggregation of the peptide on the resin, hindering access of the deprotection solution. This is more common in "difficult" sequences.Use a stronger deprotection cocktail: A solution of 2% DBU and 20% piperidine in DMF can be effective for aggregated sequences.[4] However, use this with caution as it may exacerbate premature deprotection if not carefully controlled.• Improve solvation: Swell the resin adequately and consider using solvents like N-methyl-2-pyrrolidone (NMP) which can help to disrupt secondary structures.

Quantitative Data on Base-Induced Deprotection

While direct, side-by-side quantitative comparisons of this compound stability in various bases are not extensively documented in readily available literature, the relative rates of deprotection can be inferred from the known properties of the bases.

Base Concentration Relative Rate of Deprotection Key Considerations
Piperidine20% in DMFStandardThe industry standard for Fmoc removal. Effective for both Nα- and N(im)-Fmoc groups.
DBU2% in DMFVery FastSignificantly faster than piperidine.[2] Useful for difficult sequences but carries a higher risk of unintended side reactions if not carefully controlled.
Piperazine/DBU5% Piperazine + 2% DBUVery FastA rapid and efficient deprotection solution that can reduce deletion products.[5]
DIPEAN/A (used as catalyst)Very SlowNot intended for Fmoc deprotection. However, repeated exposure during coupling steps can lead to gradual loss of the N(im)-Fmoc group.
2,4,6-CollidineN/A (used as catalyst)Very SlowSimilar to DIPEA, it is a sterically hindered base used in coupling reactions and poses a lower risk of premature deprotection compared to less hindered bases.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Different Base Solutions

Objective: To qualitatively and quantitatively assess the rate of N(im)-Fmoc group cleavage from this compound when exposed to various basic solutions.

Materials:

  • This compound

  • HPLC-grade Dimethylformamide (DMF)

  • Piperidine

  • DBU

  • DIPEA

  • 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).

  • Base Solution Preparation: Prepare the following deprotection solutions:

    • 20% (v/v) piperidine in DMF

    • 2% (v/v) DBU in DMF

    • 10% (v/v) DIPEA in DMF

    • 10% (v/v) 2,4,6-Collidine in DMF

  • Reaction Setup:

    • In separate HPLC vials, mix the this compound stock solution with each of the base solutions at a defined ratio (e.g., 1:1).

    • Prepare a control sample with DMF instead of a base solution.

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot into an HPLC vial containing a mobile phase with 0.1% TFA.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the starting material (this compound) from the deprotected products (Fmoc-His-OH and His-OH).

    • Monitor the elution profile at a suitable wavelength (e.g., 265 nm) to detect the Fmoc-containing species.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the deprotected products at each time point.

    • Calculate the percentage of remaining this compound over time for each base solution.

    • Plot the percentage of remaining starting material against time to compare the stability in the presence of different bases.

Visualizations

Deprotection_Pathway Fmoc_His_Fmoc This compound Fmoc_His Fmoc-His-OH Fmoc_His_Fmoc->Fmoc_His + Base - N(im)-Fmoc His His-OH Fmoc_His->His + Base - N(α)-Fmoc

Caption: Base-catalyzed removal of the N(im)-Fmoc and N(α)-Fmoc groups.

Troubleshooting_Workflow Start Low Yield or His-Related Side Products Check_Base Is a strong base (e.g., DBU) or prolonged deprotection used? Start->Check_Base Reduce_Base Reduce base concentration/time or switch to standard piperidine. Check_Base->Reduce_Base Yes Check_Length Is the peptide sequence long or complex? Check_Base->Check_Length No Switch_AA Consider using Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH. Check_Length->Switch_AA Yes Optimize_Coupling Optimize coupling conditions (e.g., avoid long pre-activation). Check_Length->Optimize_Coupling No

Caption: Troubleshooting workflow for issues with this compound.

References

Technical Support Center: Troubleshooting Fmoc-His(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and other issues encountered when using Fmoc-His(Fmoc)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of the amino acid histidine used in solid-phase peptide synthesis (SPPS). It features the standard Fmoc protecting group on the alpha-amino group and an additional Fmoc group protecting the imidazole side chain. The presence of two bulky, aromatic Fmoc groups can lead to poor solubility in common SPPS solvents, posing challenges during the dissolution and coupling steps of peptide synthesis.

Q2: What happens to the side-chain Fmoc group during synthesis?

The Fmoc protecting group is base-labile. During the standard Fmoc-SPPS workflow, the piperidine treatment used to remove the N-terminal Fmoc group will also cleave the Fmoc group from the histidine side chain.[1] This means that for all subsequent coupling steps, the histidine residue will have an unprotected imidazole side chain.

Q3: What are the risks associated with an unprotected histidine side chain during synthesis?

An unprotected imidazole side chain on a histidine residue is known to cause several complications in SPPS:

  • Racemization: The nitrogen in the imidazole ring can act as an internal base, promoting the abstraction of the alpha-proton of the activated amino acid. This can lead to a loss of stereochemical integrity (racemization) of the histidine residue, potentially impacting the biological activity of the final peptide.[2][3]

  • Side Reactions: The nucleophilic nature of the unprotected imidazole ring can lead to undesired side reactions during the coupling of subsequent amino acids.

Q4: When might one choose to use this compound despite its challenges?

This compound can be considered in specific scenarios where temporary protection of the histidine side chain is desired for only the initial coupling steps. This might be relevant in the synthesis of short peptides or when introducing a histidine residue near the N-terminus.[1] However, for longer peptides, the use of a more stable side-chain protecting group like Trityl (Trt) or tert-Butoxycarbonyl (Boc) is generally recommended to prevent racemization and other side reactions.

Troubleshooting Guide: Solubility of this compound

Problem: this compound does not fully dissolve in the synthesis solvent.

Symptoms:

  • Visible particulate matter in the amino acid solution.

  • Cloudy or opaque solution.

  • Incomplete coupling reactions, leading to deletion sequences in the final peptide.

Systematic Troubleshooting Workflow:

G start Start: this compound Solubility Issue solvent Initial Solvent Selection (e.g., DMF, NMP) start->solvent ultrasonication Apply Ultrasonication (15-30 min, room temp) solvent->ultrasonication check1 Is it dissolved? ultrasonication->check1 heat Gentle Heating (35-40°C with stirring) check1->heat No success Proceed with Coupling check1->success Yes check2 Is it dissolved? heat->check2 solvent_mix Use Solvent Mixture (e.g., DMF/DMSO 9:1) check2->solvent_mix No check2->success Yes check3 Is it dissolved? solvent_mix->check3 chaotropic Add Chaotropic Salt (e.g., LiCl, KSCN) check3->chaotropic No check3->success Yes check4 Is it dissolved? chaotropic->check4 check4->success Yes failure Consider Alternative Fmoc-His Derivative check4->failure No

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation: Solubility of Fmoc-Histidine Derivatives

The following table provides a comparison of the solubility of this compound and other commonly used Fmoc-histidine derivatives in various solvents.

Fmoc-Histidine DerivativeSolventSolubilityConcentration (mM)Notes
This compound DMSO 25 mg/mL [4]41.69 Requires sonication. [4]
DMF Poor-Qualitative assessment; quantitative data not readily available.
NMP Poor-Qualitative assessment; quantitative data not readily available.
Fmoc-His(Trt)-OHDMFClearly Soluble~50025 mmole in 50 ml DMF.[5]
DMSO100 mg/mL[6]161.37Requires sonication.[6]
Fmoc-His(Boc)-OHDMSOSoluble-Quantitative data not specified.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

This protocol is based on the available supplier data for dissolving this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (up to 25 mg/mL).

  • Briefly vortex the vial to suspend the solid material.

  • Place the vial in an ultrasonic bath at room temperature.

  • Sonicate for 15-30 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • The solution is now ready for use in the coupling reaction.

Protocol 2: Enhanced Dissolution of this compound for SPPS

This protocol provides a series of steps to attempt if Protocol 1 is unsuccessful or if using solvents other than DMSO.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Dimethyl sulfoxide (DMSO) (optional)

  • Vortex mixer

  • Ultrasonic bath

  • Stir plate with heating capabilities

Procedure:

  • Initial Attempt with Standard Solvent:

    • Suspend this compound in the desired volume of DMF or NMP.

    • Vortex and sonicate at room temperature for up to 30 minutes.

  • Gentle Heating (if necessary):

    • If the compound is not fully dissolved, gently warm the solution to 35-40°C while stirring.

    • Caution: Avoid excessive heating, as it may cause degradation of the Fmoc-amino acid.

  • Solvent Mixture (if necessary):

    • Prepare a 9:1 (v/v) mixture of DMF (or NMP) and DMSO.

    • Attempt to dissolve the this compound in this solvent mixture using sonication and gentle heating as described above.

Logical Relationships in this compound Synthesis

The use of this compound introduces a specific set of challenges and consequences in the peptide synthesis workflow. The following diagram illustrates the logical progression from the properties of this reagent to potential issues in the final peptide product.

G start Use of This compound solubility Poor Solubility in Standard Solvents start->solubility side_chain_cleavage Base-Labile Side-Chain Fmoc start->side_chain_cleavage incomplete_coupling Incomplete Coupling solubility->incomplete_coupling unprotected_his Unprotected Imidazole Ring in Subsequent Steps side_chain_cleavage->unprotected_his deletion_sequences Deletion Sequences in Final Peptide incomplete_coupling->deletion_sequences racemization Histidine Racemization unprotected_his->racemization side_reactions Other Side Reactions unprotected_his->side_reactions impure_product Impure Final Peptide Product deletion_sequences->impure_product racemization->impure_product side_reactions->impure_product

Caption: Logical flow from this compound properties to potential synthesis issues.

References

Technical Support Center: Preventing Premature Deprotection of the Imidazole Fmoc Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature deprotection of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the imidazole side chain of histidine during solid-phase peptide synthesis (SPPS).

Understanding the Challenge

The use of Nα-Fmoc-N(im)-Fmoc-L-histidine, Fmoc-His(Fmoc)-OH, in peptide synthesis presents a unique challenge due to the identical lability of the Fmoc group on the α-amine and the imidazole nitrogen. Standard deprotection protocols using piperidine are designed to remove the Nα-Fmoc group at each cycle of the synthesis. However, these conditions can also lead to the gradual or complete removal of the Fmoc group from the histidine side chain, especially in longer peptides that require multiple deprotection steps. This premature deprotection exposes the nucleophilic imidazole nitrogen, which can lead to undesired side reactions, including acylation by the incoming activated amino acid, thereby truncating the peptide chain or leading to branched impurities.

Troubleshooting Guide

Issue: Loss of Imidazole Fmoc Group Detected During Synthesis

If you suspect premature deprotection of the imidazole Fmoc group, for instance, through mass spectrometry of a cleaved aliquot showing unexpected modifications on histidine-containing peptides, consider the following causes and solutions.

Potential Cause Explanation Recommended Solution(s)
Prolonged Piperidine Exposure Each piperidine treatment cycle contributes to the cleavage of the side-chain Fmoc group. In syntheses requiring many cycles, the cumulative exposure can lead to significant premature deprotection.- Limit the use of this compound to short peptides or for histidine residues near the N-terminus. - Optimize deprotection time: Use the minimum time required for complete Nα-Fmoc removal. This may require kinetic studies for your specific sequence.[1][2] - Reduce piperidine concentration: Lowering the piperidine concentration (e.g., to 5-10% in DMF) can decrease the rate of deprotection, though this may require longer deprotection times and careful monitoring to ensure complete removal of the Nα-Fmoc group.[3]
Elevated Temperature Microwave-assisted SPPS or synthesis at elevated temperatures can accelerate the rate of Fmoc deprotection, potentially increasing the premature loss of the side-chain Fmoc group.- Perform deprotection at room temperature. - If elevated temperatures are necessary for coupling, ensure the deprotection step is carried out at a lower temperature.
Choice of Base Piperidine is a strong enough base to cleave the Fmoc group efficiently. The choice and concentration of the basic deprotection agent are critical.- Consider alternative, milder deprotection cocktails. A combination of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperazine has been shown to be effective for Fmoc removal and may offer a different kinetic profile for side-chain deprotection.[1][3][4]
Peptide Sequence Effects The local environment of the histidine residue within the peptide sequence can influence the accessibility of the side-chain Fmoc group to the deprotection reagent.- For difficult sequences, consider alternative orthogonal protecting groups for the histidine side chain, such as Boc (tert-butyloxycarbonyl) or Trt (trityl), which are stable to piperidine.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the imidazole Fmoc group prematurely removed during SPPS?

A1: The Fmoc protecting group is designed to be labile to basic conditions, typically a solution of piperidine in DMF.[2] When using this compound, both the Nα-Fmoc group and the imidazole side-chain Fmoc group are susceptible to cleavage under these conditions. Because the side-chain Fmoc group is exposed to the deprotection reagent during every cycle of the synthesis, its premature removal becomes highly probable in syntheses involving many steps.

Q2: When is it appropriate to use this compound?

A2: Due to the lability of the side-chain Fmoc group, this compound is best suited for the synthesis of short peptides or for the introduction of a histidine residue near the N-terminus of a peptide, where it will be exposed to a minimal number of deprotection cycles.[3]

Q3: What are the consequences of premature imidazole Fmoc deprotection?

A3: Premature removal of the imidazole Fmoc group exposes the reactive imidazole side chain. This can lead to several side reactions, including:

  • Acylation of the imidazole nitrogen by the incoming activated amino acid, resulting in a branched peptide.

  • Other modifications of the imidazole ring during subsequent synthesis steps. These side reactions can lead to a complex mixture of products, making purification difficult and reducing the overall yield of the target peptide.

Q4: Are there alternative protecting groups for the histidine imidazole side chain that are stable to piperidine?

A4: Yes, several orthogonal protecting groups for the histidine side chain are stable to the basic conditions of Fmoc deprotection. These are generally preferred for longer and more complex peptide syntheses. Common alternatives include:

  • Trityl (Trt): Stable to piperidine but cleaved by trifluoroacetic acid (TFA).[6]

  • tert-Butoxycarbonyl (Boc): Stable to piperidine and removed by TFA.[5]

  • 4-methoxybenzyloxymethyl (MBom): Offers good stability and can suppress racemization.

Q5: Can I modify the standard Fmoc deprotection protocol to minimize premature cleavage of the imidazole Fmoc group?

A5: Yes, you can optimize the deprotection conditions. However, this requires a careful balance to ensure complete removal of the Nα-Fmoc group while minimizing the loss of the side-chain Fmoc. Strategies include:

  • Reducing the deprotection time: Conduct a time-course study to determine the minimum time needed for complete Nα-Fmoc removal for your specific sequence.

  • Lowering the piperidine concentration: Using a lower concentration of piperidine can slow down the deprotection reaction.[3]

  • Using an alternative deprotection reagent: A cocktail of 2% DBU and 5% piperazine in NMP has been reported to be an efficient deprotection agent and may offer a more favorable kinetic profile.[3][4]

Experimental Protocols

Protocol 1: Optimized Piperidine Deprotection

This protocol aims to minimize the exposure time to piperidine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Add a solution of 10% piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 10% piperidine in DMF and agitate for 7 minutes.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to ensure complete deprotection (a positive blue color indicates free amines). If the test is negative, extend the deprotection time in 2-minute increments, followed by testing.

  • Washing: Once deprotection is complete, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: DBU/Piperazine Deprotection

This protocol uses an alternative deprotection cocktail.[3][4]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (NMP or DMF).

  • Deprotection: Add the DBU/piperazine solution to the resin and agitate for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the DBU/piperazine solution and agitate for another 10-15 minutes.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

  • Washing: Thoroughly wash the resin with the solvent used for deprotection (NMP or DMF) to remove all residual reagents.

Visualizations

cluster_0 Standard SPPS Cycle with this compound cluster_1 Side Reaction Pathway Start Start Coupling Coupling Start->Coupling Washing_1 Washing Coupling->Washing_1 Deprotection Piperidine Deprotection Washing_1->Deprotection Washing_2 Washing Deprotection->Washing_2 Premature_Deprotection Premature Imidazole Fmoc Deprotection Deprotection->Premature_Deprotection Repeated Cycles End_Cycle Next Cycle Washing_2->End_Cycle Side_Reaction Undesired Side Reaction (e.g., Acylation) Premature_Deprotection->Side_Reaction

Figure 1. Mechanism of premature imidazole Fmoc deprotection during SPPS.

Start Issue: Premature Imidazole Fmoc Deprotection Suspected Check_Peptide_Length Is the peptide short and/or is His near the N-terminus? Start->Check_Peptide_Length Optimize_Deprotection Optimize Deprotection Protocol: - Reduce time - Lower piperidine concentration - Use DBU/piperazine Check_Peptide_Length->Optimize_Deprotection Yes Use_Alternative_PG Switch to an Orthogonal Protecting Group: - Fmoc-His(Trt)-OH - Fmoc-His(Boc)-OH Check_Peptide_Length->Use_Alternative_PG No Proceed Proceed with Synthesis Optimize_Deprotection->Proceed Use_Alternative_PG->Proceed

Figure 2. Troubleshooting workflow for premature imidazole Fmoc deprotection.

References

Best practices for storage and handling of Fmoc-His(Fmoc)-OH to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fmoc-His(Fmoc)-OH to maintain its purity. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term purity and stability of this compound, it is crucial to adhere to recommended storage conditions. For the solid powder form, storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] Once in a solvent, the stock solution should be stored at -80°C for a maximum of 6 months, or at -20°C for up to 1 month.[1] It is also advisable to keep the compound away from moisture.[2]

Q2: How should I handle this compound upon receiving it and during experimental use?

A2: Proper handling is critical to prevent degradation. Upon receipt, the compound, which is typically shipped at room temperature in the continental US, should be stored at the recommended temperature.[1][3] When preparing solutions, it is best to use high-purity, amine-free dimethylformamide (DMF). The quality of DMF is critical, as impurities can compromise the stability of the Fmoc protecting group. For solid-phase peptide synthesis (SPPS), ensure that the resin is adequately swelled before coupling.

Q3: What are the common impurities found in Fmoc-protected amino acids like this compound?

A3: Impurities in Fmoc-amino acids can arise from their synthesis or degradation during storage. Common impurities include:

  • Dipeptides (Fmoc-His-His-OH): These can form during the synthesis of the Fmoc-amino acid and lead to the insertion of an extra amino acid in the peptide chain.[4]

  • Free Amino Acid (H-His-OH): Incomplete protection or degradation can result in the presence of the unprotected amino acid, which can affect coupling efficiency.[4]

  • Acetic Acid: Residual acetic acid from the manufacturing process can cause chain termination during peptide synthesis.[4]

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used during synthesis, leading to the insertion of a β-alanine residue.[4]

Q4: Why is histidine prone to racemization during peptide synthesis, and how does the protection in this compound address this?

A4: Histidine is particularly susceptible to racemization (loss of stereochemistry) during the activation step of peptide synthesis. The lone pair of electrons on the π-nitrogen of the imidazole ring can abstract the alpha-proton, leading to the formation of an achiral intermediate and subsequent loss of enantiomeric purity.[5][6][7] In this compound, the imidazole nitrogen is protected by an Fmoc group. Protecting this nitrogen is believed to suppress this undesirable side reaction.[3] For other Fmoc-histidine derivatives, protecting groups on the π-nitrogen, such as methoxybenzyloxymethyl (MBom) and tert-butyloxycarbonyl (Boc), have been shown to be highly effective in minimizing racemization, especially at elevated temperatures.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency or Incomplete Reactions 1. Degraded this compound. 2. Impure or wet solvents (e.g., DMF). 3. Insufficient activation of the amino acid.1. Use a fresh vial of this compound stored under recommended conditions. 2. Use high-purity, anhydrous DMF. Store solvents over molecular sieves. 3. Ensure proper activation protocol with fresh reagents. Consider a double coupling step.
Unexpected Peaks in HPLC Analysis of Crude Peptide 1. Presence of impurities in the starting material. 2. Racemization of the histidine residue. 3. Side reactions during synthesis.1. Verify the purity of the this compound lot using HPLC. 2. Avoid prolonged pre-activation times and high temperatures during coupling. 3. Ensure complete deprotection and thorough washing of the resin between steps.
Discoloration of this compound Solution Degradation of the compound in solution.Prepare fresh solutions of this compound for each synthesis. Avoid storing solutions for extended periods, even at low temperatures.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 2: Comparative Stability of Different Fmoc-Histidine Derivatives in DMF (0.2 M) over 10 Days

Fmoc-Histidine Derivative Observation after 10 days Purity Retention Reference
Fmoc-His(Trt)-OHDiscoloration within 24 hours, intensified over timeFormation of several impurities[5]
Fmoc-His(Boc)-OHRemained colorless>99%[5]
Fmoc-His(π-Mbom)-OHSlightly yellow>99%[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient, for example, from 25% to 100% B over 25 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling and Preparation cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Troubleshooting storage Receive and store this compound Powder: -20°C In Solvent: -80°C weigh Weigh required amount in a dry environment storage->weigh dissolve Dissolve in high-purity, anhydrous DMF weigh->dissolve activate Activate with coupling reagents dissolve->activate couple Couple to the resin-bound peptide activate->couple wash Thoroughly wash the resin couple->wash hplc Analyze purity by HPLC wash->hplc troubleshoot Troubleshoot based on results hplc->troubleshoot

Caption: Recommended workflow for handling this compound.

troubleshooting_purity start Low purity or unexpected side products observed check_reagent Check purity of This compound (HPLC) start->check_reagent reagent_ok Purity >99%? check_reagent->reagent_ok check_solvents Check solvent quality (anhydrous, amine-free) reagent_ok->check_solvents Yes use_new_reagent Use a new, high-purity lot of this compound reagent_ok->use_new_reagent No solvents_ok Solvents high quality? check_solvents->solvents_ok check_conditions Review synthesis conditions (temperature, activation time) solvents_ok->check_conditions Yes use_new_solvents Use fresh, high-purity solvents solvents_ok->use_new_solvents No conditions_ok Conditions optimal? check_conditions->conditions_ok optimize_conditions Optimize conditions: - Lower temperature - Shorter activation time - Double coupling conditions_ok->optimize_conditions No end Improved Purity conditions_ok->end Yes use_new_reagent->end use_new_solvents->end optimize_conditions->end

Caption: Troubleshooting decision tree for purity issues.

racemization_pathway L_His L-Histidine Derivative (Activated) Enolate Achiral Enolate Intermediate L_His->Enolate Deprotonation D_His D-Histidine Derivative (Racemized Product) Enolate->D_His Reprotonation Pi_Nitrogen Imidazole π-Nitrogen Pi_Nitrogen->L_His Abstracts Alpha_Proton α-Proton Alpha_Proton->L_His

Caption: Simplified pathway of histidine racemization.

References

Validation & Comparative

A Comparative Guide to Fmoc-Histidine Derivatives for Preventing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, maintaining the stereochemical integrity of synthetic peptides is paramount to ensuring their biological activity and therapeutic efficacy. The amino acid histidine presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization. This guide provides a detailed comparison of commonly used Fmoc-protected histidine derivatives, focusing on strategies to minimize racemization.

While Fmoc-His(Fmoc)-OH is commercially available, there is a notable lack of scientific literature and experimental data regarding its performance in preventing racemization during peptide synthesis. Therefore, this guide will focus on the industry-standard, Fmoc-His(Trt)-OH, and compare it with alternative derivatives that have been specifically designed and experimentally validated to suppress racemization.

The Challenge: Histidine Racemization

Histidine is particularly susceptible to racemization during the carboxyl group activation step required for peptide bond formation. The unprotected π-nitrogen (Nπ) in the imidazole side chain can act as an internal base, abstracting the proton from the α-carbon. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, compromising the chiral purity of the final peptide.[1][2]

In the widely used Fmoc-His(Trt)-OH , the bulky trityl (Trt) group protects the τ-nitrogen (Nτ) of the imidazole ring. While this prevents side reactions at that position, it leaves the π-nitrogen unprotected and thus does little to mitigate racemization.[3][4] Significant epimerization is often observed when using Fmoc-His(Trt)-OH, especially under conditions that favor racemization, such as elevated temperatures (e.g., microwave-assisted SPPS), prolonged pre-activation times, and the use of strong organic bases.[3][4][5]

To address this critical issue, derivatives with protection on the racemization-promoting π-nitrogen have been developed. These alternatives have consistently demonstrated superior performance in maintaining the stereochemical integrity of histidine during synthesis.

Performance Comparison of Histidine Protecting Groups

The most effective strategy to prevent histidine racemization is the protection of the imidazole π-nitrogen.[6] Derivatives such as Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH have been shown to be highly effective in this regard.

Quantitative Data on Racemization

The following table summarizes experimental data from various studies, comparing the extent of racemization (reported as % of the undesired D-isomer) for different Fmoc-histidine derivatives under various coupling conditions.

Fmoc-Histidine DerivativeCoupling ConditionsTemperature% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Room Temp7.8%[4][6]
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Room Temp0.3%[4][6]
Fmoc-His(Trt)-OH Microwave-assisted coupling80°C16.6%[4][6]
Fmoc-His(MBom)-OH Microwave-assisted coupling80°C0.8%[4][6]
Fmoc-His(Trt)-OH DIC/Oxyma (Synthesis of Liraglutide)50°C6.8%[1]
Fmoc-His(Boc)-OH DIC/Oxyma (Synthesis of Liraglutide)50°C0.18%[1]
Fmoc-His(Trt)-OH DIC/Oxyma (Synthesis of Liraglutide)90°C>16%[1]
Fmoc-His(Boc)-OH DIC/Oxyma (Synthesis of Liraglutide)90°C0.81%[1]
Fmoc-His(Trt)-OH TBTU/DIPEARoom Temp3.9% (of epimer)[7]
Fmoc-His(3-Bum)-OH TBTU/DIPEARoom TempNo racemization detected[7]

Key Observations:

  • Superiority of Nπ Protection: Derivatives with π-nitrogen protection, such as Fmoc-His(MBom)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(3-Bum)-OH, consistently show significantly lower levels of racemization compared to the τ-protected Fmoc-His(Trt)-OH under identical conditions.[1][6][7]

  • Impact of Temperature: Elevated temperatures, commonly used in microwave-assisted SPPS to accelerate coupling times, drastically increase racemization rates for Fmoc-His(Trt)-OH.[1][4][6] While racemization also increases for Nπ-protected derivatives at higher temperatures, the levels remain substantially lower.

  • Effect of Pre-activation: Prolonged pre-activation of Fmoc-His(Trt)-OH before its addition to the resin increases the time the amino acid spends in its activated, racemization-prone state, leading to higher levels of the D-isomer.[4][5]

Chemical Structures and Mechanisms

The choice of protecting group directly influences the stability of the chiral center.

Figure 1. Comparison of Nτ vs. Nπ protection on the histidine imidazole ring.

The mechanism of racemization highlights the critical role of the unprotected π-nitrogen.

racemization_mechanism cluster_path Racemization Pathway start Fmoc-His(X)-OH + Coupling Reagent activated Activated Fmoc-His(X)-O-Ester start->activated Activation Step enolate Planar Enolate Intermediate (Loss of Chirality) activated->enolate Intramolecular Hα abstraction by unprotected Nπ racemized Mixture of L- and D-His Peptides activated->racemized racemized_coupling Desired Peptide (L-His) activated->racemized_coupling activated->racemized_coupling Coupling to Peptide Chain enolate->racemized Reprotonation decision_workflow start Start: Need to couple Histidine check_conditions Are elevated temperatures (>50°C) or long pre-activation times required? start->check_conditions check_purity Is absolute stereochemical purity critical for the final peptide's function? check_conditions->check_purity No use_pi_protected Use Nπ-protected derivative: Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH check_conditions->use_pi_protected Yes check_purity->use_pi_protected Yes use_trt_caution Use Fmoc-His(Trt)-OH with caution: - Use DIC/Oxyma - No pre-activation - Room temperature coupling check_purity->use_trt_caution No end_synthesis Proceed with Synthesis use_pi_protected->end_synthesis use_trt_caution->end_synthesis

References

A Head-to-Head Comparison: Fmoc-His(Fmoc)-OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of histidine into synthetic peptides is a critical step often fraught with challenges. The unique imidazole side chain of histidine makes it particularly susceptible to racemization during solid-phase peptide synthesis (SPPS), a side reaction that can significantly impact the biological activity and therapeutic efficacy of the final peptide. The choice of the side-chain protecting group for the Fmoc-histidine derivative is therefore a crucial decision in optimizing peptide purity and yield.

This guide provides an objective, data-driven comparison of two commonly employed strategies for histidine protection in Fmoc-SPPS: Fmoc-His(Fmoc)-OH and Fmoc-His(Boc)-OH. We will delve into their respective performances, supported by experimental data, and provide detailed methodologies for their use.

The Challenge of Histidine Racemization in SPPS

The primary difficulty in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[1] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures.[2] The selection of an appropriate side-chain protecting group is the most effective strategy to mitigate this issue.

Performance Comparison: this compound vs. Fmoc-His(Boc)-OH

The choice between this compound and Fmoc-His(Boc)-OH hinges on the specific requirements of the peptide being synthesized, including its length and the position of the histidine residue.

FeatureThis compoundFmoc-His(Boc)-OH
Side-Chain Protection Stability Labile to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)Stable to standard Fmoc deprotection conditions; removed by acidolysis (e.g., TFA)
Racemization Suppression Offers protection during coupling, but is removed in the subsequent deprotection step.Provides robust protection against racemization, even at elevated temperatures.[3]
Primary Application Introduction of histidine near the N-terminus of short peptides.General use in SPPS for incorporating histidine at any position within the peptide sequence.
Key Advantage No separate deprotection step required for the side chain.High efficiency in preventing racemization, leading to higher purity of the final peptide.
Key Disadvantage Limited to specific applications due to the lability of the side-chain protection.Requires a final acidolysis step for side-chain deprotection.

This compound utilizes an Fmoc group for both Nα- and side-chain protection. This strategy's main characteristic is that the side-chain Fmoc group is removed simultaneously with the Nα-Fmoc group during the standard piperidine treatment.[4] This makes it a convenient option for synthesizing short peptides or for introducing a histidine residue near the N-terminus, as a separate side-chain deprotection step is not required. However, this inherent lability also means the imidazole side chain is unprotected during the subsequent coupling steps, potentially leading to side reactions if not carefully managed.

Fmoc-His(Boc)-OH , on the other hand, employs a tert-butyloxycarbonyl (Boc) group to protect the imidazole side chain. The Boc group is stable under the basic conditions used for Nα-Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[5] This orthogonality provides a significant advantage in suppressing racemization throughout the synthesis. The Boc group effectively masks the basicity of the imidazole nitrogen, thereby preventing the abstraction of the α-proton and preserving the stereochemical integrity of the histidine residue, even under forcing coupling conditions such as elevated temperatures.[3]

Experimental Data

Direct quantitative, side-by-side comparisons of this compound and Fmoc-His(Boc)-OH in the synthesis of the same peptide are limited in the literature. However, extensive data is available comparing Fmoc-His(Boc)-OH to the more traditional Fmoc-His(Trt)-OH, which serves as a valuable benchmark for its efficacy in preventing racemization.

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)
Fmoc-His(Trt)-OHDIC/Oxyma in DMF1.0%[3]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8%[2][3]
Fmoc-His(Boc)-OHCoupling at 50 °C for 10 min0.18%[3]
Fmoc-His(Boc)-OHCoupling at 90 °C for 2 min0.81%[3]

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Protocol 2: Manual Coupling of this compound in Fmoc-SPPS

The coupling protocol for this compound is similar to that of other Fmoc-amino acids. However, it is crucial to remember that the side-chain Fmoc group will be removed in the subsequent deprotection step.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for 15 minutes.

  • Washing: Wash the resin with DMF (5-7 times). Confirm the presence of a free amine with a Kaiser test.

  • Amino Acid Activation and Coupling:

    • Dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin with DMF and DCM as previously described.

Mandatory Visualizations

Chemical Structures

cluster_0 This compound cluster_1 Fmoc-His(Boc)-OH a a b b

Caption: Chemical structures of this compound and Fmoc-His(Boc)-OH.

General SPPS Workflow

SPPS_Workflow Resin Resin Support Swell Swell Resin in Solvent Resin->Swell Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Continue Elongation Final_Deprotection Final Nα-Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification Histidine_Protection_Choice Start Need to Incorporate Histidine in SPPS Decision1 Is Histidine near the N-terminus AND is the peptide short? Start->Decision1 Fmoc_His_Fmoc Consider this compound Decision1->Fmoc_His_Fmoc Yes Fmoc_His_Boc Use Fmoc-His(Boc)-OH for robust racemization suppression Decision1->Fmoc_His_Boc No Considerations Considerations for this compound: - Imidazole is unprotected in subsequent steps - No extra side-chain deprotection needed Fmoc_His_Fmoc->Considerations Considerations_Boc Considerations for Fmoc-His(Boc)-OH: - Excellent for long peptides - Ideal for high-temperature synthesis - Requires final acidolysis Fmoc_His_Boc->Considerations_Boc

References

Preserving Chirality: A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant challenge. This amino acid is notoriously susceptible to racemization, a loss of stereochemical integrity that can drastically alter or eliminate the biological activity of the final peptide. This guide provides an objective comparison of commonly used side-chain protected Fmoc-Histidine-OH derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthesis needs.

While the query mentioned Fmoc-His(Fmoc)-OH, it's important to clarify that a di-Fmoc-protected histidine is not a standard reagent for SPPS. The Fmoc group is base-labile and is used for temporary protection of the α-amine. Using it on the imidazole side chain would offer no orthogonality, as both groups would be cleaved simultaneously. The standard practice involves using a different, acid-labile protecting group for the side chain. This guide will therefore compare the industry-standard Fmoc-His(Trt)-OH with more advanced derivatives like Fmoc-His(Boc)-OH and Nπ-protected versions such as Fmoc-His(MBom)-OH and Fmoc-His(Bum)-OH, which are designed to overcome the challenge of racemization.

The Challenge: Histidine Racemization

During the carboxyl activation step required for peptide bond formation, histidine is highly prone to epimerization. This side reaction is initiated by the lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring, which is sufficiently basic to abstract the acidic α-proton.[1][2] This process forms an achiral enolate intermediate, which upon re-protonation can yield either the desired L-isomer or the undesired D-isomer, compromising the enantiomeric purity of the peptide.[2] The choice of imidazole side-chain protection is therefore critical to suppress this intramolecular reaction.[3]

G cluster_0 Histidine Racemization Mechanism cluster_1 Nτ-Protection (e.g., Trt) cluster_2 Nπ-Protection (e.g., MBom, Bum) Activated_L_His Activated L-His (Fmoc-His(PG)-OX) Enolate Achiral Enolate Intermediate Activated_L_His->Enolate α-proton abstraction by Nπ L_Isomer L-His Peptide Enolate->L_Isomer Re-protonation D_Isomer D-His Peptide (Racemization) Enolate->D_Isomer Re-protonation N_pi_unprotected Unprotected Nπ (Basic) N_pi_unprotected->Enolate Facilitates N_pi_protected Protected Nπ (Non-basic) N_pi_protected->Enolate Suppresses

Mechanism of Histidine Racemization.

Comparative Analysis of Protected Histidine Derivatives

The stability of Fmoc-histidine derivatives varies significantly depending on the side-chain protecting group. Below is a comparison of the most common options.

Fmoc-His(Trt)-OH: The Conventional Standard

The trityl (Trt) group is the most widely used protecting group for histidine's imidazole side chain. It is attached to the τ-nitrogen (Nτ), which effectively prevents side reactions like N-acylation. However, because the problematic π-nitrogen remains unprotected, Fmoc-His(Trt)-OH offers minimal protection against racemization .[2][4] This issue is exacerbated by factors that prolong the activated state of the amino acid, such as slow coupling reactions, steric hindrance, or the use of base-mediated activation methods.[3][5] The propensity for racemization increases dramatically at the elevated temperatures often used in microwave-assisted SPPS.[6][7]

Fmoc-His(Boc)-OH: A Superior and Cost-Effective Alternative

Protecting the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group provides a robust solution to the racemization problem.[8] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogens, significantly suppressing the abstraction of the α-proton.[1][8] Experimental data shows that Fmoc-His(Boc)-OH dramatically reduces epimerization compared to Fmoc-His(Trt)-OH, especially under high-temperature microwave conditions, without compromising crude peptide purity.[2]

Nπ-Protected Derivatives (MBom, Bum): The Gold Standard for Chiral Purity

The most effective strategy to eliminate racemization is to directly protect the π-nitrogen (Nπ).[3][9] Derivatives like Fmoc-His(MBom)-OH (p-methoxybenzyloxymethyl) and Fmoc-His(Bum)-OH (t-butoxymethyl) are designed for this purpose. By sterically and electronically shielding the Nπ, these groups provide exceptional protection against racemization, even with prolonged pre-activation times or at high temperatures.[3][5][10] While highly effective, these derivatives can be more expensive and their cleavage byproducts may sometimes require specific scavengers.[3][10] For instance, the Bum group can release formaldehyde upon TFA cleavage, which may require scavenging with reagents like methoxyamine to prevent side reactions.[10][11]

Quantitative Data Comparison

The following tables summarize experimental data comparing the performance of different histidine derivatives in minimizing racemization (D-isomer formation).

Table 1: Racemization of Histidine in Liraglutide Synthesis [2]

DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH10 min @ 50°C6.8%
Fmoc-His(Boc)-OH 10 min @ 50°C 0.18%
Fmoc-His(Trt)-OH2 min @ 90°C>16%
Fmoc-His(Boc)-OH 2 min @ 90°C 0.81%

Table 2: Racemization in 1-42 Beta Amyloid Synthesis [2]

DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH10 min @ 50°C2.88%
Fmoc-His(Boc)-OH 2 min @ 90°C 1.29%

Table 3: Impact of Pre-activation and Temperature (HCTU Activation) [3][5][12]

DerivativeConditions% D-Isomer Formation
Fmoc-His(Trt)-OH5 min pre-activation7.8%
Fmoc-His(MBom)-OH 5 min pre-activation 0.3%
Fmoc-His(Trt)-OHMicrowave @ 80°C16.6%
Fmoc-His(MBom)-OH Microwave @ 80°C 0.8%

Experimental Protocols

Accurate quantification of racemization is essential for comparing protected amino acid derivatives. The most common method involves derivatization with Marfey's reagent followed by HPLC analysis.[13][14]

Protocol 1: General Procedure for Racemization Analysis

Objective: To quantify the extent of histidine racemization in a synthetic peptide.

  • Peptide Synthesis: Synthesize a model peptide containing a histidine residue (e.g., H-Gly-His-Phe-NH₂) using a standard Fmoc-SPPS protocol. The coupling conditions for the histidine derivative (e.g., temperature, time, reagents) should be systematically varied.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. Precipitate the crude peptide with cold diethyl ether.

  • Total Acid Hydrolysis: Hydrolyze the crude or purified peptide to its constituent amino acids by treating it with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization with Marfey's Reagent:

    • Dry the amino acid hydrolysate completely.

    • Dissolve the sample in 100 µL of 0.5 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at 40°C for 90 minutes.

    • Quench the reaction by adding 25 µL of 2 M HCl.

  • HPLC Analysis:

    • Dilute the sample with the mobile phase.

    • Analyze the sample by reverse-phase HPLC (e.g., on a C18 column) with UV detection at 340 nm.

    • The L-amino acid and D-amino acid derivatives will form diastereomers (L-FDAA-L-His and L-FDAA-D-His) that elute at different retention times, allowing for their separation and quantification.[13][15] The percentage of racemization is calculated from the integrated peak areas.

G cluster_0 Experimental Workflow for Racemization Analysis synthesis 1. Peptide Synthesis (Fmoc-SPPS) cleavage 2. Cleavage & Deprotection (TFA Cocktail) synthesis->cleavage hydrolysis 3. Acid Hydrolysis (6 M HCl, 110°C) cleavage->hydrolysis derivatization 4. Derivatization (Marfey's Reagent) hydrolysis->derivatization hplc 5. RP-HPLC Analysis (Quantify Diastereomers) derivatization->hplc

Workflow for Racemization Analysis.

Recommendations for Selecting a Histidine Derivative

The choice of protecting group for histidine should be guided by the specific requirements of the peptide synthesis.

  • For routine, non-critical sequences at room temperature: Fmoc-His(Trt)-OH may be sufficient, especially when using acidic coupling conditions (e.g., DIC/Oxyma) that are known to minimize racemization.[3]

  • For microwave-assisted synthesis or heat-enhanced protocols: Fmoc-His(Boc)-OH offers a significant improvement over Trt-protection at a moderate cost, making it an excellent choice for balancing performance and budget.[2]

  • For therapeutic peptides or sequences where chiral purity is paramount: Nπ-protected derivatives like Fmoc-His(MBom)-OH or Fmoc-His(Bum)-OH are strongly recommended. They provide the highest level of security against racemization under all conditions.[3][5]

G start Select Histidine Derivative q1 Is absolute chiral purity critical? start->q1 q2 Using elevated temp. (e.g., Microwave)? q1->q2 No res1 Use Nπ-Protected: Fmoc-His(MBom)-OH Fmoc-His(Bum)-OH q1->res1 Yes res2 Use: Fmoc-His(Boc)-OH q2->res2 Yes res3 Use: Fmoc-His(Trt)-OH (with caution) q2->res3 No

Decision Tree for Histidine Derivative Selection.

Conclusion

While Fmoc-His(Trt)-OH has long been the standard choice for incorporating histidine, extensive experimental data demonstrates its significant drawback in promoting racemization, particularly under accelerated synthesis conditions. For applications demanding high stereochemical purity, such as the development of therapeutic peptides, derivatives like Fmoc-His(Boc)-OH and Nπ-protected reagents like Fmoc-His(MBom)-OH and Fmoc-His(Bum)-OH are demonstrably superior. Fmoc-His(Boc)-OH provides a robust and cost-effective method to suppress epimerization, while Nπ-protected histidines offer the highest guarantee of chiral integrity. By carefully selecting the appropriate derivative based on the synthetic strategy and purity requirements, researchers can significantly enhance the quality and biological relevance of their synthetic peptides.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant challenge. The unique imidazole side chain of histidine is susceptible to racemization and other side reactions during synthesis, which can impact the purity, yield, and biological activity of the final peptide. The choice of the side-chain protecting group for the Fmoc-histidine derivative is a critical factor in mitigating these issues.

This guide provides an objective comparison of the performance of peptides synthesized using various Fmoc-histidine derivatives, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC). While this guide centers on the challenges and outcomes associated with different histidine protection strategies, it will specifically address the use of Fmoc-His(Fmoc)-OH and compare it with more commonly employed alternatives such as those with Trityl (Trt), tert-Butoxycarbonyl (Boc), and other specialized protecting groups.

Performance Comparison of Fmoc-Histidine Derivatives

The selection of a histidine protecting group directly influences the crude purity of the synthesized peptide and the extent of side reactions, most notably racemization. The following tables summarize quantitative data from studies comparing different Fmoc-histidine derivatives.

Table 1: Comparison of Crude Peptide Purity and Racemization with Different Fmoc-Histidine Protecting Groups

Fmoc-Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Crude Purity (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8Not Reported[1]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3Not Reported[1]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6Not Reported[1]
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8Not Reported[1]
Fmoc-His(Trt)-OHDIC/Oxyma Pure, 90°C>16Comparable to His(Boc)[2]
Fmoc-His(Boc)-OHDIC/Oxyma Pure, 90°C0.81Comparable to His(Trt)[2]
Fmoc-His(Trt)-OH50°C, 10 min6.85Comparable to His(Boc)[2]
Fmoc-His(Boc)-OH50°C, 10 min0.18Comparable to His(Trt)[2]
Fmoc-His(Trt)-OHTBTU/DIPEA~5Not Reported[3]
Fmoc-His(3-Bum)-OHTBTU/DIPEANot DetectedNot Reported[3]

Note: The crude purity can be influenced by various factors including the peptide sequence and synthesis conditions beyond the histidine coupling step.

The Case of this compound

The use of an Fmoc group for the side-chain protection of histidine is a less common strategy. The primary challenge with this compound is that the side-chain Fmoc group is labile under the same basic conditions (e.g., piperidine treatment) used to remove the Nα-Fmoc group during each cycle of peptide synthesis. This lack of orthogonality limits its application to the synthesis of short peptides or for the introduction of a histidine residue near the N-terminus of a peptide. Due to these limitations, there is a scarcity of direct comparative studies and quantitative data on the performance of this compound in terms of racemization, purity, and yield compared to other derivatives.

Key Observations and Recommendations

  • Racemization: Fmoc-His(Trt)-OH is highly susceptible to racemization, especially with prolonged activation times and elevated temperatures.[1][2]

  • Superior Alternatives: Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH demonstrate significantly lower levels of racemization, even under high-temperature conditions, making them superior choices for maintaining chiral purity.[1][2]

  • π-Nitrogen Protection: Protecting groups on the π-nitrogen of the imidazole ring, such as in Fmoc-His(MBom)-OH, are particularly effective at suppressing racemization.[4]

  • This compound Limitations: The lability of the side-chain Fmoc group restricts the use of this compound in the synthesis of longer peptides.

For syntheses where high chiral purity is paramount, especially when employing microwave heating or for long and complex peptides, researchers should strongly consider using alternatives to Fmoc-His(Trt)-OH, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.

Experimental Protocols

Below are detailed methodologies for the synthesis and HPLC analysis of histidine-containing peptides, based on established protocols.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM).

  • Amino Acid Coupling:

    • For standard amino acids, use a 5-fold excess of the Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF.

    • For histidine incorporation, use a 5-fold excess of the chosen Fmoc-His derivative with the same activation method. Coupling times and temperatures should be optimized to minimize racemization (e.g., 45 minutes at room temperature for Fmoc-His(Trt)-OH).[2]

  • Washing: Wash the resin with DMF and DCM after the coupling step.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Perform a final N-terminal Fmoc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

HPLC Analysis Protocol
  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at a UV wavelength of 210-220 nm.[5]

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter before injection.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of a histidine-containing peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis HPLC Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH + Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Chain_Elongation Repeat for all Amino Acids Washing2->Chain_Elongation Chain_Elongation->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Completion Cleavage Cleavage from Resin & Global Deprotection (TFA) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide HPLC_Analysis Reversed-Phase HPLC Crude_Peptide->HPLC_Analysis Data_Analysis Purity & Impurity Profile Analysis HPLC_Analysis->Data_Analysis Pure_Peptide Purified Peptide Data_Analysis->Pure_Peptide

Peptide Synthesis and Analysis Workflow

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern during the coupling of Fmoc-histidine derivatives is racemization. The following diagram illustrates the proposed mechanism and the influence of the side-chain protecting group.

Racemization_Mechanism cluster_mechanism Histidine Racemization Mechanism cluster_mitigation Mitigation Strategies Activated_L_His Activated L-Histidine (Fmoc-His(PG)-OX) Enolate Achiral Enolate Intermediate Activated_L_His->Enolate Deprotonation at α-carbon (facilitated by imidazole Nπ) Protonation Reprotonation Enolate->Protonation PG_Choice Choice of Protecting Group (PG) L_Isomer L-Histidine (Desired Product) Protonation->L_Isomer D_Isomer D-Histidine (Racemized Product) Protonation->D_Isomer Pi_Protection π-Nitrogen Protection (e.g., MBom, Boc) PG_Choice->Pi_Protection Optimized_Conditions Optimized Coupling Conditions Reduced_Racemization Reduced Racemization Pi_Protection->Reduced_Racemization Optimized_Conditions->Reduced_Racemization

Histidine Racemization and Mitigation

References

A Comparative Guide to Histidine Protection in Fmoc Solid-Phase Peptide Synthesis: Mass Spectrometry Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of histidine in solid-phase peptide synthesis (SPPS) presents a significant challenge due to its susceptibility to racemization. This guide provides a comparative analysis of different Nα-Fmoc-histidine derivatives, focusing on their performance as characterized by mass spectrometry. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal histidine building block for your specific application.

The use of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern solid-phase peptide synthesis. However, the unique chemical nature of certain amino acids, particularly histidine, can lead to undesirable side reactions. The imidazole side chain of histidine can act as a catalyst for the abstraction of the α-proton of the activated amino acid, leading to racemization. This results in the incorporation of the D-enantiomer into the peptide chain, which can have profound and often detrimental effects on its biological activity.

This guide focuses on the mass spectrometry characterization of peptides synthesized using the conventional Fmoc-His(Trt)-OH and compares its performance against alternative, advanced protecting group strategies designed to mitigate racemization.

Performance Comparison: Minimizing Racemization

The level of racemization during histidine incorporation is a critical measure of the success of a peptide synthesis. The following tables summarize quantitative data on the percentage of D-histidine isomer formation when using different protecting groups under various coupling conditions. This data has been compiled from studies utilizing liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of peptide epimers.

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8%[1]
Microwave heating at 80°C16.6%[1][2]
50°C, 10 min6.85%[3]
90°C, 2 min>16%[3]
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3%[1]
Microwave heating at 80°C0.8%[1][2]
Fmoc-His(Boc)-OH 50°C, 10 min0.18%[3]
90°C, 2 min0.81%[3]
Fmoc-His(Bum)-OH TBTU/DIPEA activationRecommended for difficult couplings[4]

Trt: Trityl, MBom: p-methoxybenzyloxymethyl, Boc: tert-butyloxycarbonyl, Bum: tert-butoxymethyl, HCTU: O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 6-Cl-HOBt: 6-chloro-1-hydroxybenzotriazole, DIPEA: N,N-diisopropylethylamine, TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and high-quality peptide synthesis and analysis. Below are representative methodologies for peptide synthesis incorporating histidine and its subsequent analysis by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for automated microwave-assisted Fmoc SPPS.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including the histidine derivative) is pre-activated with a coupling reagent (e.g., DIC/Oxyma) and coupled to the free amine on the resin. For histidine incorporation, specific temperature and time conditions are applied as detailed in the comparison tables to minimize racemization.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide.

LC-MS Analysis for Racemization Quantification

This protocol describes a typical method for analyzing the crude peptide to determine the extent of histidine racemization.

  • Sample Preparation: A solution of the crude peptide is prepared in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Chromatographic Separation: The peptide solution is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) is used to separate the desired peptide from its diastereomeric (racemized) form and other synthesis-related impurities.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer (e.g., an Orbitrap or ion trap mass spectrometer). The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full MS scans and tandem MS (MS/MS) scans of the eluting peptide ions.

  • Data Analysis: The extracted ion chromatograms for the protonated molecular ion of the target peptide are analyzed. The peaks corresponding to the L- and D-histidine containing peptides are integrated. The percentage of the D-isomer is calculated as the area of the D-isomer peak divided by the total area of both L- and D-isomer peaks, multiplied by 100. Tandem mass spectra can be used to confirm the identity of the peptide peaks.

Visualizing the Workflow and Concepts

To better illustrate the processes and chemical logic discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis LC-MS Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-His(PG)-OH) Deprotection->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep Crude Peptide HPLC HPLC Separation SamplePrep->HPLC MS Mass Spectrometry HPLC->MS DataAnalysis Data Analysis (% D-Isomer) MS->DataAnalysis

Figure 1: Experimental workflow for SPPS and LC-MS analysis.

racemization_mechanism cluster_mechanism Histidine Racemization Mechanism cluster_prevention Prevention with N-π Protection ActivatedHis Activated Fmoc-His(Trt)-OH Enolate Achiral Enolate Intermediate ActivatedHis->Enolate α-proton abstraction (imidazole catalyzed) D_His Incorporated D-His Enolate->D_His Protonation L_His Incorporated L-His Enolate->L_His Protonation ActivatedHis_Protected Activated Fmoc-His(MBom)-OH NoEnolate Racemization Suppressed ActivatedHis_Protected->NoEnolate N-π protection blocks proton abstraction

Figure 2: Mechanism of histidine racemization and its prevention.

Conclusion

The choice of histidine protecting group has a significant impact on the stereochemical purity of synthetic peptides. While Fmoc-His(Trt)-OH is widely used, it is prone to significant racemization, particularly under forcing coupling conditions such as elevated temperatures. Mass spectrometry data clearly demonstrates that alternative protecting groups, such as Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH, which protect the π-nitrogen of the imidazole ring, dramatically suppress this side reaction. For challenging sequences or when the highest purity is required, the use of these advanced histidine derivatives is strongly recommended. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and optimize their peptide synthesis strategies.

References

Evaluating Fmoc-His(Fmoc)-OH in Difficult Peptide Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine residues presents a significant challenge. The imidazole side chain of histidine is susceptible to racemization and other side reactions during solid-phase peptide synthesis (SPPS), particularly in "difficult sequences" prone to aggregation. The choice of the side-chain protecting group for histidine is therefore critical for the successful synthesis of pure, biologically active peptides. This guide provides an objective comparison of the performance of Nα-Fmoc-N-im-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) with other commonly used protected histidine derivatives, supported by experimental data.

The Challenge of Histidine in Peptide Synthesis

The primary difficulty in synthesizing histidine-containing peptides lies in the nucleophilic nature of the imidazole side chain, which can catalyze the abstraction of the α-proton of the activated amino acid, leading to racemization.[1][2] This loss of stereochemical integrity can drastically alter the biological activity of the final peptide. Furthermore, in difficult sequences, which often contain hydrophobic residues or repeating units, peptide chain aggregation can hinder coupling reactions, prolonging the activation state of the amino acid and increasing the risk of racemization.[1]

Performance Comparison of Histidine Protecting Groups

The selection of an appropriate side-chain protecting group is the most effective strategy to mitigate these challenges. The ideal protecting group should suppress racemization, be stable to the repeated cycles of Nα-Fmoc deprotection, and be cleanly removed during the final cleavage from the resin.

While direct comparative studies of this compound in difficult, aggregating sequences are limited in publicly available literature, its performance can be evaluated based on its chemical properties and data from studies on other protected histidine derivatives. The key limitation of this compound is the lability of the side-chain Fmoc group to the piperidine solution used for Nα-Fmoc deprotection. This premature deprotection exposes the imidazole side chain, negating the primary purpose of side-chain protection for subsequent coupling steps. This makes this compound generally unsuitable for the synthesis of long or complex peptides.

Below is a summary of the performance of commonly used histidine protecting groups.

Protecting GroupStructureKey AdvantagesKey Disadvantages
Fmoc N-im-Fmoc- Potentially useful for short peptides where His is near the N-terminus.- Labile to piperidine, leading to premature deprotection of the side chain.[3] - Unsuitable for the synthesis of long or "difficult" sequences.
Trityl (Trt) N-im-Trityl- Widely used and cost-effective.[4] - Stable to Fmoc deprotection conditions.- Prone to significant racemization, especially with prolonged pre-activation or at elevated temperatures.[4][5] - Can lead to by-product formation during final cleavage.[4]
tert-Butoxycarbonyl (Boc) N-im-Boc- Offers significantly reduced racemization compared to Trt, especially at elevated temperatures.[2]- Higher cost than Trt.
π-Methoxybenzyloxymethyl (MBom) N-im-π-MBom- Provides excellent suppression of racemization due to protection of the π-nitrogen of the imidazole ring.[5]- High cost and potential for side reactions during cleavage due to the release of formaldehyde.[2]
tert-Butoxymethyl (Bum) N-im-Bum- Effective at preventing racemization.[6]- Limited availability and higher cost.[6]

Quantitative Data on Racemization

The degree of racemization is a critical performance indicator for any protected histidine derivative. The following table summarizes experimental data on the percentage of D-histidine (undesired enantiomer) formation under various conditions.

Histidine DerivativeCoupling Conditions% D-His (Racemization)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, no pre-activation1.0%[5]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[5]
Fmoc-His(Trt)-OH50°C, 10 min (Microwave)6.8%[2]
Fmoc-His(Trt)-OH90°C, 2 min (Microwave)>16%[2]
Fmoc-His(Boc)-OH50°C, 10 min (Microwave)0.18%[2]
Fmoc-His(Boc)-OH90°C, 2 min (Microwave)0.81%[2]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[5]
Fmoc-His(MBom)-OH80°C (Microwave)0.8%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for key steps in SPPS involving histidine.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.[7][8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended, or the temperature may be elevated (with caution, especially for Trt-protected histidine).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides containing Trt-protected Cys, His, Asn, or Gln, a cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is often sufficient.[7][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizing the Workflow

Diagrams can clarify complex processes. Below are Graphviz (DOT language) representations of the logical workflow for selecting a histidine protecting group and the general SPPS cycle.

Histidine_Protecting_Group_Selection start Peptide Synthesis Goal is_difficult Difficult Sequence? (e.g., long, aggregating) start->is_difficult his_position His at N-terminus of short peptide? is_difficult->his_position No use_robust_pg Use Robust Protecting Group (e.g., Boc, MBom) is_difficult->use_robust_pg Yes use_fmoc_fmoc Consider This compound his_position->use_fmoc_fmoc Yes use_trt Fmoc-His(Trt)-OH (Cost-effective option) his_position->use_trt No end_choice Proceed to Synthesis use_fmoc_fmoc->end_choice use_robust_pg->end_choice use_trt->end_choice

Caption: Decision workflow for selecting a histidine protecting group.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotection Add 20% Piperidine/DMF wash1 Wash with DMF deprotection->wash1 coupling Add Activated Fmoc-Amino Acid wash1->coupling wash2 Wash with DMF coupling->wash2 wash2->deprotection Next Cycle end Final Peptide wash2->end Final Cycle start Start with Resin-Bound Amino Acid start->deprotection

Caption: General workflow of a single cycle in Fmoc-SPPS.

Conclusion

The evaluation of this compound for the synthesis of difficult peptide sequences reveals significant limitations. Its inherent instability to standard Fmoc deprotection conditions makes it a suboptimal choice for long or aggregation-prone peptides, where a robust side-chain protecting group is essential to prevent racemization and other side reactions. For such challenging syntheses, derivatives like Fmoc-His(Boc)-OH and Nπ-protected versions such as Fmoc-His(MBom)-OH offer superior performance by minimizing racemization, albeit at a higher cost. While Fmoc-His(Trt)-OH remains a widely used, cost-effective option, careful control of coupling conditions is necessary to mitigate its propensity for racemization. The choice of histidine protecting group should be a deliberate decision based on the specific peptide sequence, the desired purity, and the synthetic strategy employed.

References

A Comparative Guide to Histidine Protection Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of the amino acid histidine presents unique challenges. The inherent reactivity of its imidazole side chain can lead to undesirable side reactions, most notably racemization, which can compromise the stereochemical integrity and biological activity of the final peptide. The selection of an appropriate protecting group for the histidine side chain is therefore a critical determinant of the overall success, efficiency, and purity of the synthesis.

This guide provides an objective comparison of common histidine protection strategies, with a focus on their performance in preventing racemization and other side reactions. We will delve into the experimental data supporting these strategies and provide detailed protocols for their implementation.

Performance Comparison of Histidine Protecting Groups

The choice of a protecting group for the imidazole side chain of histidine is a trade-off between its effectiveness in suppressing side reactions, its stability during synthesis, and the conditions required for its removal. The most commonly employed protecting groups in Fmoc-based SPPS include Trityl (Trt), tert-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom). In Boc-based SPPS, 2,4-Dinitrophenyl (DNP) and Tosyl (Tos) are also frequently used.

The primary measure of a protecting group's efficacy is its ability to minimize racemization of the histidine residue during the coupling step. Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of chirality. The electron-withdrawing or -donating properties of the protecting group on the imidazole ring significantly influence the rate of this undesirable side reaction.

Table 1: Comparison of Common Histidine Protecting Groups in SPPS

Protecting GroupSynthesis StrategyRacemization SuppressionCleavage ConditionsKey AdvantagesNotable Disadvantages
Trityl (Trt) Fmoc/tBuModerateAcid-labile (TFA)[1]Widely used, cost-effective.[2][3]Prone to racemization, especially with prolonged activation times or at elevated temperatures.[4][5]
tert-Butoxycarbonyl (Boc) Fmoc/tBuHigh[2][4]Acid-labile (TFA)[3]Excellent suppression of racemization, even at high temperatures.[4]Higher cost compared to Trt.[2]
Benzyloxymethyl (Bom) Boc/Bzl & Fmoc/tBuVery High[1][4]Hydrogenolysis or strong acid[1]Very effective in suppressing racemization.[1][4]Can be difficult to prepare, leading to higher cost; potential for side reactions during cleavage.[1][5]
2,4-Dinitrophenyl (DNP) Boc/BzlGood[6][7]Thiolysis (e.g., thiophenol)[6]Orthogonal cleavage allows for on-resin modifications; good racemization suppression.[6][7]Requires a separate cleavage step; can introduce colored byproducts that are difficult to remove.[7]
Tosyl (Tos) Boc/BzlModerateStrong acid (HF) or HOBt[1]Relatively inexpensive.Can be removed by HOBt, which is often used in coupling reactions.[1]

Table 2: Quantitative Data on Histidine Racemization with Different Protecting Groups

Protecting GroupCoupling ConditionsRacemization Level (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, no preactivation1.0[5]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8[5]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6[5]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3[5]
Fmoc-His(MBom)-OHMicrowave at 80°C0.8[5]

Experimental Protocols

The following are generalized protocols for the incorporation of a histidine residue during Fmoc-based SPPS. The specific equivalents of reagents and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.

Protocol 1: Standard Coupling of Protected Histidine
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected histidine derivative (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 2.9-4.5 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Trt and Boc groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing Key Processes in Histidine SPPS

To better understand the chemical principles and workflows discussed, the following diagrams have been generated using Graphviz.

G Mechanism of Histidine Racemization in SPPS cluster_0 Activation cluster_1 Racemization cluster_2 Reprotonation Activated_His Activated L-Histidine (e.g., O-acylisourea) Proton_Abstraction α-Proton Abstraction by Imidazole Nπ Activated_His->Proton_Abstraction Intramolecular base catalysis Enolate Planar Enolate Intermediate (Achiral) L_His L-Histidine Enolate->L_His Protonation D_His D-Histidine Enolate->D_His Protonation Proton_Abstraction->Enolate

Caption: Mechanism of Histidine Racemization in SPPS.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing_1 Washing (DMF, DCM) Deprotection->Washing_1 Coupling Amino Acid Coupling (Activated AA, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for each Amino Acid Washing_2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Nα-Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Isolation Peptide Isolation & Purification Cleavage->Isolation

Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of a histidine protecting group is a critical decision in SPPS that directly impacts the purity and yield of the final peptide. For routine syntheses where cost is a major consideration, Fmoc-His(Trt)-OH may be a viable option, provided that coupling conditions are carefully optimized to minimize racemization.[3] However, for the synthesis of long or complex peptides, or where stereochemical purity is paramount, the use of protecting groups that offer superior racemization suppression, such as Fmoc-His(Boc)-OH, is highly recommended.[2][3] While the initial cost of these derivatives may be higher, the investment can lead to significant savings in downstream purification efforts and ensure the desired biological activity of the synthetic peptide. The choice ultimately depends on a careful cost-benefit analysis that considers the specific requirements of the peptide being synthesized.

References

A Researcher's Guide to Histidine Protection in Fmoc-SPPS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of histidine residues presents a significant challenge, primarily due to the propensity of this amino acid to undergo racemization. This guide offers a comprehensive comparison of the standard, yet problematic, Fmoc-His(Trt)-OH with its advanced alternatives, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to optimize their peptide synthesis strategies. The initial focus on Fmoc-His(Fmoc)-OH has been broadened to address the core issue of histidine side-chain protection in Fmoc-based protocols, reflecting the current state of research and commercially available solutions.

The Challenge: Racemization of Histidine

Histidine is particularly susceptible to racemization during the carboxyl activation step of peptide coupling. The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton and leading to the formation of a planar enolate intermediate. This loss of stereochemistry at the α-carbon results in the incorporation of the D-isomer of histidine into the growing peptide chain, which can have profound and often detrimental effects on the peptide's biological activity and structural integrity. The most commonly used derivative, Fmoc-His(Trt)-OH, where the trityl group protects the τ-nitrogen, offers minimal protection against this side reaction.[1]

The Solution: π-Nitrogen Protection

To mitigate racemization, derivatives with a protecting group on the π-nitrogen of the imidazole ring have been developed. This strategic protection prevents the nitrogen's lone pair of electrons from participating in the abstraction of the α-proton, thus preserving the stereochemical integrity of the histidine residue during coupling. This guide focuses on the comparative performance of three key alternatives to Fmoc-His(Trt)-OH:

  • Fmoc-His(MBom)-OH: N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine

  • Fmoc-His(Bum)-OH: N-α-Fmoc-N-π-(tert-butoxymethyl)-L-histidine

  • Fmoc-His(Boc)-OH: N-α-Fmoc-N-π-tert-butyloxycarbonyl-L-histidine

Quantitative Performance Comparison

The selection of a histidine derivative in SPPS is a critical decision that impacts the purity and yield of the final peptide. The following tables summarize the quantitative data on racemization levels and coupling efficiencies of the different Fmoc-His derivatives.

Table 1: Comparison of D-Isomer Formation (%) in Histidine Coupling

DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8[2]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3[2]
Fmoc-His(Trt)-OHMicrowave (80°C)16.6[1]
Fmoc-His(MBom)-OHMicrowave (80°C)0.8[1]
Fmoc-His(Trt)-OHMicrowave (50°C, 10 min)6.8[3]
Fmoc-His(Boc)-OHMicrowave (50°C, 10 min)0.18[3]
Fmoc-His(Trt)-OHMicrowave (90°C, 2 min)>16[3]
Fmoc-His(Boc)-OHMicrowave (90°C, 2 min)0.81[3]

Table 2: Overview of Applications and Limitations

DerivativeKey AdvantagesKey Limitations
Fmoc-His(Trt)-OH Standard, widely available, and cost-effective.Highly prone to racemization, especially with base-mediated activation and elevated temperatures.
Fmoc-His(MBom)-OH Excellent suppression of racemization.[1][2]Higher cost. Cleavage of the MBom group releases formaldehyde, which can lead to side reactions with Cys and Trp residues if not properly scavenged.[1]
Fmoc-His(Bum)-OH Effective at preventing racemization.Sluggish deprotection of the Bum group can be an issue.
Fmoc-His(Boc)-OH Significantly reduces racemization, especially in microwave-assisted SPPS.[3] Good solution stability.[3]The Boc group is acid-labile and may not be suitable for all synthetic strategies requiring orthogonal protection schemes.

Experimental Protocols

A detailed, step-by-step protocol for a standard Fmoc-SPPS cycle for the incorporation of a protected histidine residue is provided below. This protocol is a representative synthesis and may require optimization based on the specific peptide sequence and instrumentation.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including the chosen Fmoc-His derivative)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HCTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Scavengers for cleavage (e.g., methoxyamine hydrochloride for Fmoc-His(MBom)-OH)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of Fmoc-His derivative):

    • In a separate vessel, dissolve the Fmoc-His derivative (3-5 equivalents relative to resin loading), coupling reagent (e.g., HCTU, 2.9-4.5 equivalents), and an additive if required (e.g., HOBt) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix. For Fmoc-His(Trt)-OH, minimize pre-activation time to reduce racemization. For π-protected derivatives, a short pre-activation of 1-2 minutes is generally acceptable.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail. If using Fmoc-His(MBom)-OH, add methoxyamine hydrochloride (5 equivalents) to the cleavage cocktail to scavenge formaldehyde.[1]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Chemistry: Signaling Pathways and Workflows

To better understand the underlying chemical processes, the following diagrams illustrate the racemization mechanism of Fmoc-His(Trt)-OH and the general workflow of an Fmoc-SPPS cycle.

racemization_mechanism cluster_start Fmoc-His(Trt)-OH (L-isomer) cluster_intermediate Planar Enolate Intermediate cluster_products Reprotonation Products start Activated L-His intermediate Achiral Enolate start->intermediate α-proton abstraction by unprotected π-N l_isomer L-His (Desired) intermediate->l_isomer Protonation d_isomer D-His (Racemized) intermediate->d_isomer Protonation

Caption: Racemization mechanism of Fmoc-His(Trt)-OH during activation.

spss_workflow resin Start: Resin Support deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 2. Washing (DMF) deprotection->washing1 coupling 3. Coupling (Fmoc-His(PG)-OH, Coupling Reagents) washing1->coupling washing2 4. Washing (DMF/DCM) coupling->washing2 repeat Repeat for next amino acid washing2->repeat Continue Elongation final_deprotection Final Fmoc Deprotection washing2->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage peptide Purified Peptide cleavage->peptide

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The choice of histidine protecting group in Fmoc-SPPS has a profound impact on the quality of the synthesized peptide. While Fmoc-His(Trt)-OH remains a widely used and economical option, the experimental data unequivocally demonstrates its significant drawback in promoting racemization. For syntheses where stereochemical purity is paramount, particularly those involving high temperatures or base-mediated coupling reagents, the use of π-nitrogen protected derivatives is strongly recommended. Fmoc-His(MBom)-OH and Fmoc-His(Boc)-OH have emerged as superior alternatives, offering a dramatic reduction in racemization. However, researchers must consider the potential for side reactions associated with the cleavage of the MBom group and the compatibility of the Boc group with their overall synthetic strategy. By carefully evaluating the quantitative data and understanding the experimental nuances, scientists can make informed decisions to successfully synthesize histidine-containing peptides with high purity and yield.

References

Safety Operating Guide

Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Fmoc-His(Fmoc)-OH and its associated waste streams, ensuring laboratory safety and regulatory compliance.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine (this compound). Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

I. Immediate Safety and Handling

This compound is a chemical reagent that requires careful handling. According to its Safety Data Sheet (SDS), this compound presents several hazards.[1]

Hazard Summary:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.

II. Disposal of Solid this compound

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Segregation: Do not mix solid this compound with other waste types.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

cluster_solid_waste Solid Waste Disposal Workflow Unused/Expired Solid Unused/Expired Solid Segregate Segregate Unused/Expired Solid->Segregate Step 1 Package Package Segregate->Package Step 2 Label Label Package->Label Step 3 Store in SAA Store in SAA Label->Store in SAA Step 4 EHS Pickup EHS Pickup Store in SAA->EHS Pickup Step 5

Caption: Workflow for the disposal of solid this compound.

III. Disposal of Liquid Waste from Experimental Use

The primary use of this compound is in solid-phase peptide synthesis (SPPS), which generates hazardous liquid waste streams, particularly from the Fmoc deprotection step.

Key Waste Components:

  • Fmoc Deprotection Solution: Typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). This is a hazardous waste stream.

  • Solvents: Various organic solvents used for washing and coupling steps (e.g., DMF, dichloromethane).

  • Reagents: Excess coupling reagents and other chemicals used in the synthesis process.

Step-by-Step Procedure for Liquid Waste:

  • Collection: Collect all liquid waste from the synthesis process, including deprotection solutions, wash solvents, and reaction mixtures, in a designated hazardous waste container.

  • Container Selection: Use a chemically compatible container, preferably the original solvent bottle or a designated waste container provided by your institution. Ensure the container has a secure, leak-proof cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection," "Mixed Organic Solvent Waste").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals (e.g., acids).

  • Disposal: Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste management company.

cluster_liquid_waste Liquid Waste Disposal Workflow SPPS Process SPPS Process Collect Liquid Waste Collect Liquid Waste SPPS Process->Collect Liquid Waste Step 1 Select Container Select Container Collect Liquid Waste->Select Container Step 2 Label Container Label Container Select Container->Label Container Step 3 Store in SAA Store in SAA Label Container->Store in SAA Step 4 EHS Pickup EHS Pickup Store in SAA->EHS Pickup Step 5

Caption: Workflow for the disposal of liquid waste from this compound use.

IV. Disposal of Contaminated Labware

Disposable items that come into contact with this compound or its solutions are considered contaminated solid waste.

Examples of Contaminated Labware:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Syringes

Disposal Procedure:

  • Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

V. Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Containment: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.

It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and safety.

References

Comprehensive Safety and Handling Guide for Fmoc-His(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Fmoc-His(Fmoc)-OH. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. The following table summarizes its classification according to the Globally Harmonized System (GHS), as detailed in its Safety Data Sheet (SDS).[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential chemical exposure.[2][3] All personnel must wear the following PPE when handling this compound.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 standards.[4]Protects eyes from splashes and airborne powder which can cause serious irritation.[1][5]
Hand Protection Powder-free nitrile gloves.[2][3]Provides a barrier against skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately if contaminated or damaged.[2]
Body Protection A properly fitting, buttoned lab coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved N95 dust mask or respirator is required.[5][6]Prevents inhalation of the powder, which is harmful and can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following procedure outlines the safe handling of this compound from preparation to use.

Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatula, weigh boat, glassware, and solvent.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a weigh boat or directly into the reaction vessel inside a chemical fume hood to contain any airborne particles. Avoid creating dust.[1]

  • Dissolution: Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel containing the powder. Gently swirl the vessel to dissolve the compound.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface.

  • Doff PPE: Remove gloves and dispose of them in the designated chemical waste container. Remove your lab coat. Wash hands thoroughly with soap and water.[1]

G Workflow for Handling this compound prep 1. Preparation (Clean workspace, gather materials) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe weigh 3. Weighing (Inside fume hood, avoid dust) ppe->weigh dissolve 4. Dissolution (Add solvent, mix gently) weigh->dissolve use 5. Use in Experiment dissolve->use decon 6. Decontamination (Clean equipment and workspace) use->decon disposal 7. Waste Disposal (Segregate solid & liquid waste) decon->disposal doff 8. Doff PPE & Wash Hands disposal->doff

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure laboratory safety. All waste materials contaminated with this compound must be treated as hazardous chemical waste.[7]

  • Solid Waste:

    • Segregation: Collect unused or expired solid this compound, contaminated weigh boats, and gloves in a dedicated, sealed container. Do not mix with other waste types.[7]

    • Labeling: Clearly label the container with "Hazardous Chemical Waste," the chemical name "this compound," and the accumulation start date.[7]

    • Disposal: Dispose of the container through your institution's official hazardous waste management program.[1]

  • Liquid Waste:

    • Collection: All liquid waste from experiments, including reaction mixtures and wash solvents (e.g., DMF, piperidine solutions), must be collected in a designated hazardous waste container.[7]

    • Labeling: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents (e.g., DMF, Piperidine, Fmoc-byproducts).[7]

    • Storage: Keep the liquid waste container securely sealed and in a designated secondary containment area.

    • Disposal: Arrange for pickup and disposal via your institution's hazardous waste service.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.